Glucuronolactone
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
(2R)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3+,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUXSRADSPPKRZ-SKNVOMKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32449-92-6 | |
| Record name | Glucuronolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32449-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucurolactone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Glucuronic acid, .gamma.-lactone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucurolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCUROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE4Y3016M9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Glucuronolactone's Mechanism of Action in Cellular Detoxification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucuronolactone is a naturally occurring compound that plays a pivotal role in the body's detoxification processes. Its primary mechanism of action is centered on its function as a precursor to D-glucuronic acid, a key substrate in the glucuronidation pathway. This Phase II detoxification process, catalyzed by UDP-glucuronosyltransferases (UGTs), is essential for the elimination of a wide array of both endogenous and exogenous substances. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's role in cellular detoxification, its impact on antioxidant pathways, and detailed experimental protocols for the assessment of these effects.
Core Mechanism: The Glucuronidation Pathway
The principal contribution of this compound to cellular detoxification lies in its conversion to UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid.[1] This conversion is a critical step for the glucuronidation reaction, a major pathway in Phase II drug metabolism.[2] In this reaction, UGT enzymes transfer the glucuronic acid moiety from UDPGA to a substrate, rendering it more water-soluble and readily excretable from the body, typically via urine or bile.[2][3]
The substrates for glucuronidation are diverse and include:
-
Endogenous compounds: Bilirubin, steroid hormones, and bile acids.
-
Exogenous compounds (Xenobiotics): Drugs, environmental pollutants, and carcinogens.[4]
By serving as a precursor to UDPGA, this compound effectively enhances the capacity of the glucuronidation pathway, thereby aiding in the efficient detoxification and elimination of potentially harmful substances.[1][2]
Role in Antioxidant Defense
Beyond its primary role in glucuronidation, this compound has been observed to possess antioxidant properties. Studies in animal models have demonstrated that supplementation with D-glucuronolactone can enhance the activity of key antioxidant enzymes.
Quantitative Data on Antioxidant Enzyme Activity
The following table summarizes the dose-dependent effects of D-glucuronolactone (DGL) on antioxidant enzyme activities in the serum and intestine of Chinese soft-shelled turtles after an 8-week feeding trial.
| Treatment Group | Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) |
| Serum | ||
| Control (0 mg/kg DGL) | 120.5 ± 5.2 | 8.5 ± 0.7 |
| 200 mg/kg DGL | 135.8 ± 6.1 | 10.2 ± 0.9 |
| 400 mg/kg DGL | 148.2 ± 7.3 | 11.8 ± 1.1 |
| Intestine | ||
| Control (0 mg/kg DGL) | 85.3 ± 4.1 | 6.2 ± 0.5 |
| 200 mg/kg DGL | 98.7 ± 4.9 | 7.9 ± 0.6 |
| 400 mg/kg DGL | 110.4 ± 5.5 | 9.1 ± 0.8 |
| *Statistically significant difference from the control group (p < 0.05). Data adapted from a study on Chinese soft-shelled turtles. The direct applicability of these findings to humans requires further investigation. |
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including Glutathione (B108866) S-Transferases (GSTs) and UGTs. While a direct quantitative link between this compound and Nrf2 activation in human cells is not yet firmly established in the literature, the observed increase in antioxidant enzyme activity suggests a potential modulatory role of this compound on this pathway. Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Experimental Protocols
Measurement of UDP-Glucuronosyltransferase (UGT) Activity
The activity of UGT enzymes is a key indicator of the glucuronidation capacity. Both fluorometric and LC-MS/MS-based assays are commonly employed.
3.1.1. Fluorometric UGT Activity Assay
This method provides a high-throughput-compatible assessment of total UGT activity.
-
Principle: This assay utilizes a fluorogenic UGT substrate that loses its fluorescence upon glucuronidation. The rate of fluorescence decay is proportional to the UGT activity.
-
Materials:
-
Microsomes (from human liver or recombinant UGT-expressing cells)
-
Fluorogenic UGT substrate (e.g., a coumarin-based substrate)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (a pore-forming agent to ensure UDPGA access to the UGT active site within the microsomal lumen)
-
Assay Buffer (e.g., Tris-HCl with MgCl₂)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing microsomes, alamethicin, and the fluorogenic substrate in the assay buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Monitor the decrease in fluorescence over time using a microplate reader.
-
Calculate the rate of substrate consumption to determine UGT activity. A control reaction without UDPGA should be run in parallel to account for non-enzymatic degradation of the substrate.
-
3.1.2. LC-MS/MS-Based UGT Activity Assay
This method offers high specificity and sensitivity, allowing for the quantification of specific glucuronide metabolites.[5]
-
Principle: A specific substrate is incubated with a UGT-containing matrix and UDPGA. The reaction is stopped, and the formed glucuronide conjugate is separated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Materials:
-
Microsomes or recombinant UGT enzymes
-
UGT substrate
-
UDPGA
-
Alamethicin
-
Assay Buffer
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or UPLC system coupled to a tandem mass spectrometer
-
-
Procedure:
-
Combine microsomes, alamethicin, and the substrate in the assay buffer and pre-incubate at 37°C.
-
Initiate the reaction with UDPGA.
-
Incubate for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the glucuronide product.
-
Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration.
-
Measurement of Antioxidant Enzyme Activity
3.2.1. Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thus inhibiting the colorimetric reaction.
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the sample, xanthine, and WST-1.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition of the colorimetric reaction to determine SOD activity.
-
3.2.2. Catalase (CAT) Activity Assay
-
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified colorimetrically.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add the sample to a solution of H₂O₂.
-
Incubate for a specific time.
-
Stop the reaction.
-
Measure the remaining H₂O₂ using a colorimetric probe. The decrease in H₂O₂ concentration is proportional to the catalase activity.
-
3.2.3. Glutathione Peroxidase (GPx) Activity Assay
-
Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using glutathione (GSH) as a cofactor, which is oxidized to GSSG. The GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is monitored.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Prepare a reaction mixture containing the sample, GSH, glutathione reductase, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm.
-
The rate of NADPH consumption is proportional to the GPx activity.
-
Conclusion
This compound serves as a vital component in cellular detoxification, primarily by fueling the glucuronidation pathway through its conversion to UDP-glucuronic acid. This mechanism facilitates the elimination of a broad spectrum of xenobiotics and endogenous toxins. Furthermore, emerging evidence suggests a role for this compound in enhancing the cellular antioxidant defense system, potentially through the modulation of key antioxidant enzymes and the Nrf2 signaling pathway. The experimental protocols detailed in this guide provide robust methodologies for researchers to further investigate and quantify the effects of this compound on these critical detoxification and cytoprotective pathways. Further research, particularly quantitative studies in human cell models and clinical trials, is warranted to fully elucidate the dose-dependent effects and therapeutic potential of this compound in promoting cellular health.
References
- 1. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. 15] Facts About: UDP-Glucuronic Acid and Glucuronosyltransferases in the ER | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 4. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bilirubin glucuronidation revisited: proper assay conditions to estimate enzyme kinetics with recombinant UGT1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Glucuronolactone as a Precursor for Ascorbic Acid Synthesis in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid (Vitamin C) is an essential nutrient with critical roles as a reducing agent and enzyme cofactor in a variety of biological processes. While some mammals, including humans and guinea pigs, have lost the ability to synthesize ascorbic acid, most others retain a functional biosynthetic pathway. This pathway, primarily occurring in the liver or kidneys, utilizes glucose as the initial substrate and proceeds through the glucuronic acid pathway. D-Glucuronolactone serves as a key intermediate in this cascade. This technical guide provides an in-depth examination of the biochemical conversion of D-glucuronolactone to L-ascorbic acid, detailing the enzymatic steps, presenting available quantitative data, outlining experimental protocols for pathway analysis, and visualizing the process through structured diagrams.
Introduction
The biosynthesis of L-ascorbic acid in capable vertebrates begins with D-glucuronate.[1] D-glucuronate is formed from the hydrolysis of UDP-glucuronate, a reaction catalyzed by enzymes in the endoplasmic reticulum membrane that are likely identical to UDP-glucuronosyltransferases.[1] The pathway then proceeds through a series of reduction and oxidation steps to yield L-ascorbic acid. A critical intermediate in this process is D-glucuronolactone, which is interconvertible with D-glucuronic acid.
Notably, the final and pivotal step in this pathway is catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO).[2] The gene encoding GULO is mutated and non-functional in humans, other primates, guinea pigs, and some bat species, rendering them incapable of producing their own Vitamin C and entirely dependent on dietary intake.[2][3] In contrast, most other mammals, such as rats, possess a fully functional GULO enzyme and can readily synthesize ascorbic acid.[4] The liver is the primary site of this synthesis in most mammals, while in birds and reptiles, the kidney is the main location.[5]
The Biochemical Pathway from D-Glucuronolactone
The conversion of D-glucuronolactone to L-ascorbic acid involves a sequence of four primary enzymatic reactions. The pathway ensures the conversion of a D-sugar configuration to the L-sugar configuration required for biologically active Vitamin C.
-
Conversion to D-Glucuronic Acid : D-Glucuronolactone is readily hydrolyzed to D-Glucuronic acid. This step is often considered a spontaneous equilibrium but is crucial for entering the main pathway.
-
Reduction to L-Gulonic Acid : D-Glucuronic acid is reduced at its C-1 position to form L-Gulonic acid. This reaction is catalyzed by aldo-keto reductases, primarily aldehyde reductase (AKR1A1) and to a lesser extent, aldose reductase (AKR1B1).[6] In mice, AKR1A is responsible for approximately 85% of this conversion.[6]
-
Lactonization to L-Gulonolactone : L-Gulonic acid is converted into its lactone form, L-gulono-1,4-lactone (L-gulonolactone). This step is facilitated by the enzyme aldonolactonase, also identified as SMP30 or regucalcin.[1]
-
Oxidation to L-Ascorbic Acid : In the final, rate-limiting step, L-gulonolactone is oxidized by the flavoprotein L-gulonolactone oxidase (GULO), an enzyme associated with the endoplasmic reticulum membrane.[1] This reaction yields L-ascorbic acid.[1][3]
Pathway Visualization
The following diagram illustrates the sequential conversion of D-Glucuronolactone to L-Ascorbic Acid.
Quantitative Data
The efficiency of conversion and the kinetics of the enzymes involved are critical for understanding the flux through this pathway. Data is primarily derived from studies in animal models capable of Vitamin C synthesis, such as rats.
Table 1: Conversion Efficiency
| Precursor | Species | Conversion to L-Ascorbic Acid | Notes |
| D-Glucuronolactone-6-C¹⁴ | Healthy Men | ~25% | Indicates that the lactone, but not its acid form, can be a source of ascorbic acid in humans, though the endogenous pathway is non-functional.[7] |
| D-Glucuronic-6-C¹⁴ Acid | Healthy Men | No detectable activity | Suggests D-glucuronic acid is not efficiently converted to ascorbic acid in humans.[7] |
| D-Glucuronolactone | Rat | Significant synthesis in liver tissue | Synthesis is markedly enhanced in the presence of cyanide in vitro.[5] |
| L-Gulonolactone | Rat | Efficient conversion to L-ascorbic acid | Serves as a direct precursor in the final step.[8] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Species | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) | Optimal pH | Optimal Temp. |
| L-Gulonolactone Oxidase (fGULO) | Rat (recombinant) | L-Gulono-γ-lactone | 53.5 ± 5 µM | Not specified | 7.0 | 40 °C |
| L-Gulonolactone Oxidase (cGULO) | Rat (recombinant C-terminal) | L-Gulono-γ-lactone | 42 ± 6.3 µM | Not specified | 6.5 | 30 °C |
| L-Gulono-1,4-lactone Oxidase | Arabidopsis thaliana | L-Gulono-1,4-lactone | 33.8 mM | 4.5 nmol AsA min⁻¹ mg protein⁻¹ | Not specified | Not specified |
fGULO: Full-length GULO; cGULO: C-terminal catalytic domain of GULO. Data for rat GULO from[9][10]. Data for Arabidopsis from[11].
Experimental Protocols
Investigating the synthesis of ascorbic acid from glucuronolactone requires specific biochemical assays. Below are generalized methodologies for key experiments.
Protocol: L-Gulonolactone Oxidase (GULO) Activity Assay
This protocol measures the final step of ascorbic acid synthesis by quantifying the amount of ascorbic acid produced from its direct precursor, L-gulonolactone.
Objective : To determine the enzymatic activity of GULO in a biological sample (e.g., liver microsomes).
Materials :
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.0)
-
Sodium citrate (B86180) (50 mM)
-
Dithiothreitol (DTT, 1 mM)
-
Flavin adenine (B156593) dinucleotide (FAD, 10 µM)
-
L-gulono-γ-lactone (substrate, 2.5 mM)
-
Trichloroacetic acid (TCA, 5%)
-
Isolated liver microsomal fraction (enzyme source)
-
Spectrophotometer or HPLC system for ascorbic acid quantification
Procedure :
-
Reaction Mixture Preparation : In a microcentrifuge tube, prepare a 1.0 mL reaction solution containing 50 mM potassium phosphate buffer (pH 7.0), 50 mM sodium citrate, 1 mM DTT, and 10 µM FAD.[9]
-
Enzyme Addition : Add a known quantity of the liver microsomal preparation to the reaction mixture.
-
Initiation : Start the reaction by adding 2.5 mM L-gulono-γ-lactone.[9]
-
Incubation : Incubate the mixture at 37°C with vigorous shaking for 15 minutes under aerobic conditions.[9]
-
Termination : Stop the reaction by adding TCA to a final concentration of 5%.[9]
-
Centrifugation : Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.[9]
-
Quantification : Analyze the supernatant for L-ascorbic acid content. This can be done spectrophotometrically by measuring the decrease in absorbance at 265 nm after adding ascorbate (B8700270) oxidase, or more accurately using High-Performance Liquid Chromatography (HPLC).[11]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for measuring ascorbic acid synthesis from a precursor in a tissue sample.
Conclusion
The pathway for ascorbic acid synthesis from D-glucuronolactone is a well-defined metabolic sequence in most mammals. It highlights a significant metabolic divergence between species that can produce Vitamin C and those that cannot, a difference that hinges on the functionality of the GULO enzyme. For researchers in drug development and nutritional science, understanding this pathway is crucial for interpreting data from animal models and for exploring the metabolic fate of related compounds. The methodologies and quantitative data presented here provide a foundational guide for the detailed investigation of this vital biosynthetic process.
References
- 1. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 5. Species Difference in regard to the Biosynthesis of Ascorbic Acid | Nature [preview-nature.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways of Glucuronolactone Metabolism to Glucuronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical pathways involved in the metabolism of D-glucuronolactone to D-glucuronic acid. This process is critical in various physiological functions, including detoxification and the synthesis of essential biological compounds. This document details the enzymatic and non-enzymatic conversion processes, presents quantitative data for the key enzymes involved, and provides detailed experimental protocols for their study.
Introduction: The Interplay of Glucuronolactone and Glucuronic Acid
D-Glucuronolactone is the naturally occurring gamma-lactone of D-glucuronic acid. In aqueous solutions at physiological pH, these two compounds exist in a dynamic equilibrium.[1] Glucuronic acid is a key molecule in the uronic acid pathway, a metabolic route for glucose that leads to the production of ascorbate (B8700270) (in most animals, but not humans), pentoses, and glucuronides.[2] The metabolism of this compound is multifaceted, involving both direct hydrolysis to glucuronic acid and enzymatic conversion into other metabolic intermediates.
The Direct Pathway: Hydrolysis of this compound to Glucuronic Acid
The most direct conversion of D-glucuronolactone to D-glucuronic acid is through the process of hydrolysis, which cleaves the intramolecular ester bond of the lactone. This reaction can occur both spontaneously and through enzymatic catalysis.
Spontaneous Hydrolysis
Under physiological conditions (pH ~7.4), D-glucuronolactone undergoes spontaneous hydrolysis to form D-glucuronic acid.[1] This non-enzymatic reaction is a reversible process, and the equilibrium between the lactone and the open-chain carboxylic acid is dependent on pH and temperature.[3][4] Basic conditions favor the hydrolysis of the lactone to the carboxylate form of glucuronic acid.[5]
Enzymatic Hydrolysis: The Role of Glucuronolactonase
The hydrolysis of D-glucuronolactone is also catalyzed by a specific enzyme known as glucuronolactonase. While research on this enzyme is not as extensive as on other enzymes in related pathways, its existence and activity have been reported in mammalian tissues, particularly the liver.[6][7][8] This enzyme accelerates the attainment of equilibrium between this compound and glucuronic acid.
The Reductive Pathway: Metabolism via this compound Reductase
A significant metabolic fate of D-glucuronolactone involves its reduction by the enzyme this compound reductase (EC 1.1.1.20).[5][6] This enzyme is a member of the aldo-keto reductase (AKR) superfamily and plays a crucial role in the biosynthesis of L-ascorbic acid (Vitamin C) in animals that can synthesize it.[1][6] In humans, who lack L-gulonolactone oxidase, this pathway does not lead to ascorbate synthesis but is still a key part of uronic acid metabolism.
This compound reductase catalyzes the NADPH-dependent reduction of D-glucuronolactone to L-gulono-1,4-lactone.[3][6]
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.
Table 1: Kinetic Parameters of this compound Reductase from Rat Kidney [3][5]
| Substrate | Km (mM) |
| D-Glucuronolactone | 9 |
| D-Glucuronic acid | 6 |
| D-Galacturonic acid | 4 |
| L-Iduronic acid | 6 |
Experimental Protocols
Purification of this compound Reductase from Rat Kidney
The following is a summarized protocol for the purification of this compound reductase, based on the methodology described in the literature.[3][5]
Experimental Workflow for this compound Reductase Purification
Caption: Purification workflow for this compound reductase.
Methodology:
-
Homogenization: Fresh rat kidneys are homogenized in a suitable buffer (e.g., potassium phosphate (B84403) buffer with EDTA).
-
Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris. The resulting supernatant contains the soluble proteins, including this compound reductase.
-
Ammonium Sulfate Fractionation: Solid ammonium sulfate is gradually added to the supernatant to precipitate proteins based on their solubility. The fraction containing this compound reductase is collected by centrifugation, resuspended in a minimal volume of buffer, and dialyzed to remove excess salt.
-
DEAE-Cellulose Chromatography: The dialyzed protein solution is applied to a DEAE-cellulose anion-exchange column. Proteins are eluted with a salt gradient, and fractions are assayed for this compound reductase activity.
-
Hydroxylapatite Chromatography: Active fractions from the previous step are pooled and applied to a hydroxylapatite column. The enzyme is eluted with a phosphate gradient.
-
Preparative Isoelectric Focusing: The final purification step involves separating proteins based on their isoelectric point. The fractions containing the purified this compound reductase are collected.
Assay for this compound Reductase Activity
The activity of this compound reductase can be determined spectrophotometrically by monitoring the change in absorbance of NADPH at 340 nm.[6]
Reaction: D-Glucuronolactone + NADPH + H+ ⇌ L-Gulono-1,4-lactone + NADP+
Assay Components:
-
Buffer (e.g., potassium phosphate buffer, pH 6.0)
-
NADPH
-
D-Glucuronolactone (substrate)
-
Enzyme preparation
Procedure:
-
A reaction mixture containing buffer and NADPH is prepared in a quartz cuvette.
-
The reaction is initiated by the addition of the enzyme preparation.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Signaling Pathways and Logical Relationships
The metabolism of this compound is integrated into the broader context of the uronic acid pathway. The following diagram illustrates the position of this compound and its conversion to glucuronic acid within this pathway.
Biochemical Pathway of this compound Metabolism
Caption: Key metabolic routes for D-Glucuronolactone.
Conclusion
The metabolism of this compound to glucuronic acid is a fundamental biochemical process involving both spontaneous and enzymatic hydrolysis. Concurrently, this compound can be metabolized via a reductive pathway catalyzed by this compound reductase, integrating it into the broader uronic acid pathway. Understanding these pathways and the enzymes involved is crucial for researchers in drug development and metabolic studies, as glucuronic acid plays a vital role in the glucuronidation and detoxification of a wide range of compounds. Further research to fully characterize glucuronolactonase and to obtain a complete kinetic profile of this compound reductase will provide a more comprehensive understanding of this metabolic nexus.
References
- 1. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regulation of Aldo–Keto Reductases in Human Diseases [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Purification and properties of glutathione reductase from the cyanobacterium Anabaena sp. strain 7119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic determination of free glucuronic acid with this compound reductase. I. Isolation and purification of this compound reductase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement for this compound Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Enzymatic determination of free glucuronic acid with this compound reductase. II. Procedure for the enzymatic determination of glucuronic acid and its application to degradation studies of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of aldo-keto reductase family 1 (AKR1) enzymes in human steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glucuronolactone in Hepatic Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronolactone, a naturally occurring metabolite of glucose, plays a pivotal role in the intricate network of hepatic metabolism. Primarily recognized for its involvement in the glucuronidation pathway, a crucial Phase II detoxification process, this compound contributes to the elimination of a wide array of both endogenous and exogenous substances. This technical guide provides an in-depth exploration of the physiological functions of this compound in the liver, with a focus on its impact on key metabolic enzymes and detoxification pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of hepatic function and xenobiotic metabolism.
Core Physiological Functions
This compound's primary physiological significance in the liver lies in its role as a precursor to UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid. UDPGA is an essential co-substrate for the UDP-glucuronosyltransferase (UGT) family of enzymes.[1] These enzymes catalyze the conjugation of glucuronic acid to various lipophilic compounds, thereby increasing their water solubility and facilitating their excretion from the body via bile or urine.[1] This process, known as glucuronidation, is a major pathway for the detoxification of drugs, environmental toxins, and endogenous compounds such as bilirubin (B190676) and steroid hormones.
Furthermore, this compound is metabolized in the body to D-glucaric acid.[2] D-glucaric acid and its lactone form are known inhibitors of β-glucuronidase, an enzyme that can reverse the glucuronidation process by cleaving glucuronic acid from conjugated xenobiotics in the gut, potentially leading to their reabsorption. By inhibiting β-glucuronidase, this compound may indirectly enhance the efficiency of detoxification.
Impact on Hepatic Enzyme Activity
The influence of this compound on hepatic enzyme activity is a key area of interest in drug metabolism and toxicology. While comprehensive quantitative data from studies specifically investigating the direct effects of this compound on a wide range of hepatic enzymes remains an area of active research, existing literature points towards its significant role in modulating Phase II detoxification pathways.
UDP-Glucuronosyltransferases (UGTs)
Cytochrome P450 (CYP) Enzymes
Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) family of enzymes, often precedes Phase II conjugation reactions. The interplay between these two phases is critical for overall drug clearance. To date, there is a lack of specific published data detailing the direct dose-response effects of this compound on the activity of major CYP isoforms such as CYP1A2, CYP2E1, and CYP3A4 in primary human hepatocytes. Such studies would be invaluable in assessing the potential for this compound to influence the pharmacokinetics of drugs that are substrates for these enzymes.
Hepatoprotective Effects
Preclinical studies have explored the potential hepatoprotective effects of this compound in models of liver injury. For instance, in a study investigating thioacetamide-induced liver injury in rats, the administration of a hepatoprotective agent resulted in a significant reduction in serum levels of liver injury markers. While this study did not directly use this compound, it highlights the type of quantitative data that is valuable in assessing hepatoprotective potential. The table below illustrates the typical changes observed in such a model and the potential restorative effects of a protective agent.
Table 1: Illustrative Quantitative Data on Serum Enzyme Levels in a Rat Model of Thioacetamide-Induced Liver Injury and the Potential Effect of a Hepatoprotective Agent
| Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) |
| Control | 35.2 ± 4.1 | 85.7 ± 9.3 | 112.5 ± 12.8 |
| Thioacetamide (TAA) | 185.6 ± 20.3 | 310.4 ± 35.1 | 254.1 ± 28.9 |
| TAA + Hepatoprotective Agent | 55.8 ± 6.2 | 115.9 ± 13.5 | 135.7 ± 15.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on typical results from studies on thioacetamide-induced liver injury. Specific studies on this compound's effects in this model would be required to generate actual data.
Experimental Protocols
Measurement of UDP-Glucuronosyltransferase (UGT) Activity in Rat Liver Microsomes
This protocol outlines a general method for determining UGT activity in isolated rat liver microsomes.
1. Isolation of Rat Liver Microsomes:
-
Anesthetize male Wistar rats (200-250 g) and perfuse the liver with ice-cold 0.9% saline solution through the portal vein until the liver is blanched.
-
Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 7.4) containing 0.154 M KCl, 1 mM EDTA, and 0.25 M sucrose.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
Discard the supernatant, and resuspend the microsomal pellet in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol (B35011) and 1 mM EDTA.
-
Determine the protein concentration of the microsomal suspension using the Bradford method.
2. UGT Activity Assay:
-
The reaction mixture (total volume of 200 µL) should contain:
-
50 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl₂
-
0.5 mM UDP-glucuronic acid (UDPGA)
-
A specific UGT substrate (e.g., p-nitrophenol for UGT1A6 activity)
-
Rat liver microsomes (50-100 µg of protein)
-
Alamethicin (to activate latent UGT activity)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant for the formation of the glucuronidated product using high-performance liquid chromatography (HPLC) with UV detection.
In Vitro Culture of Primary Human Hepatocytes for CYP Activity Measurement
This protocol provides a general procedure for the culture of primary human hepatocytes to assess the effects of compounds on CYP enzyme activity.
1. Thawing and Plating of Cryopreserved Human Hepatocytes:
-
Rapidly thaw a vial of cryopreserved primary human hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge the cells at 50 x g for 5 minutes at room temperature.
-
Gently resuspend the cell pellet in fresh plating medium and determine cell viability using the trypan blue exclusion method.
-
Seed the hepatocytes onto collagen-coated culture plates at a desired density.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment with this compound:
-
After allowing the hepatocytes to attach and form a monolayer (typically 4-6 hours), replace the plating medium with fresh culture medium containing various concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. Measurement of CYP Activity:
-
After the treatment period, remove the medium and wash the cells with a suitable buffer.
-
Incubate the cells with a specific CYP substrate cocktail (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, and midazolam for CYP3A4) for a defined time.
-
Collect the supernatant and analyze the formation of the respective metabolites using LC-MS/MS.
-
Normalize the metabolite formation rate to the protein concentration in each well.
Signaling Pathways and Logical Relationships
Glucuronidation Pathway
The glucuronidation pathway is a central component of Phase II metabolism in the liver. It involves the enzymatic transfer of glucuronic acid from the high-energy donor UDP-glucuronic acid (UDPGA) to a substrate. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).
References
Glucuronolactone and Its Role in the Glucuronidation Detoxification Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucuronidation is a critical Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of xenobiotics and endogenous compounds. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to various substrates, thereby increasing their water solubility and facilitating their excretion. Glucuronolactone, a naturally occurring compound, serves as a precursor to D-glucuronic acid and is believed to play a supportive role in this vital detoxification pathway. This technical guide provides an in-depth exploration of the biochemical role of this compound within the glucuronidation process, methodologies for its study, and its potential implications in drug development and toxicology. While direct quantitative data on the effects of this compound supplementation on glucuronidation kinetics is limited in the current literature, this guide presents established experimental protocols and data from related compounds to provide a framework for future research.
The Glucuronidation Pathway: A Biochemical Overview
The glucuronidation pathway is a multi-step process that culminates in the transfer of a glucuronic acid moiety from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate. This reaction is predominantly carried out by UGT enzymes located in the endoplasmic reticulum of various tissues, with the highest concentration found in the liver.
This compound enters this pathway as a precursor to D-glucuronic acid. The conversion of this compound to UDPGA involves several enzymatic steps:
-
Hydrolysis: this compound is hydrolyzed to D-glucuronic acid.
-
Phosphorylation: D-glucuronic acid is phosphorylated to glucuronic acid-1-phosphate.
-
UDPGA Synthesis: Glucuronic acid-1-phosphate reacts with UTP (uridine triphosphate) to form UDP-glucuronic acid, the activated form of glucuronic acid.
Once formed, UDPGA is utilized by UGT enzymes to conjugate a wide range of substrates, including drugs, environmental toxins, and endogenous molecules like bilirubin (B190676) and steroid hormones. The resulting glucuronide conjugates are more polar and readily excreted from the body via urine or bile.
The glucuronidation pathway, highlighting the role of this compound as a precursor.
Quantitative Data on Glucuronidation
While direct quantitative data on the impact of this compound supplementation on UGT enzyme kinetics and UDPGA levels are not extensively available in the peer-reviewed literature, studies on other compounds that undergo extensive glucuronidation demonstrate the potential effects on the pathway. For instance, high doses of drugs like acetaminophen (B1664979) can lead to a depletion of hepatic UDP-glucuronic acid.[1][2] The following tables present exemplar data on UGT1A1 kinetics with a model substrate and the impact of a glucuronidated compound on hepatic UDPGA levels, which can serve as a template for studies investigating this compound.
Table 1: Exemplar Kinetic Parameters of UGT1A1-Mediated Glucuronidation
| Substrate | UGT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Bilirubin | Recombinant UGT1A1 | ~0.2 | Not Specified | [3] |
| 3-hydroxyflavone | Recombinant UGT1A1 | 1.5 ± 0.2 | Not Specified | [4] |
| Morphine | Recombinant UGT1A1 | 67.9 | Not Specified | [5] |
Table 2: Exemplar Data on the Effect of a Glucuronidated Compound on Hepatic UDP-Glucuronic Acid Levels in Mice
| Compound | Dose (mmol/kg) | Time Post-Administration (min) | Hepatic UDP-Glucuronic Acid (% of Control) | Reference |
| Salicylamide | 1 | 15 | ~2% | [2] |
| Valproic Acid | 4 | 15 | ~10% | [2] |
| Chloramphenicol | 2 | 15 | ~9% | [2] |
| Acetaminophen | 3.97 (600 mg/kg) | 30 | 28% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in the glucuronidation pathway.
In Vitro UGT Activity Assay with this compound Supplementation
This protocol is adapted from established methods for assessing UGT1A1 activity and is designed to evaluate the effect of this compound on the glucuronidation of a probe substrate.[3][6]
Objective: To determine the kinetic parameters (Km and Vmax) of a specific UGT isoform (e.g., UGT1A1) for a probe substrate in the presence of varying concentrations of this compound.
Materials:
-
Recombinant human UGT1A1 (or other UGT isoforms) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Probe substrate for the UGT isoform of interest (e.g., bilirubin for UGT1A1).
-
This compound solutions of varying concentrations.
-
UDP-glucuronic acid (UDPGA).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Magnesium chloride (MgCl₂).
-
Alamethicin (to permeabilize microsomes).
-
Acetonitrile (B52724) (for reaction termination).
-
HPLC system with a suitable detector for quantification of the glucuronidated product.
Procedure:
-
Preparation of Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, MgCl₂, alamethicin, recombinant UGT enzyme, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding the probe substrate and UDPGA.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant by HPLC to quantify the formation of the glucuronide conjugate.
-
Data Analysis: Determine the initial reaction velocities at each substrate and this compound concentration. Fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Workflow for an in vitro UGT activity assay with this compound.
Quantification of Glucuronide Conjugates by HPLC-MS/MS
This protocol outlines a general method for the quantification of glucuronide conjugates in biological samples, which can be applied to in vivo or in vitro studies involving this compound.[7][8]
Objective: To accurately quantify the concentration of a specific glucuronide conjugate in a biological matrix (e.g., plasma, urine, or cell culture media).
Materials:
-
Biological sample containing the glucuronide conjugate of interest.
-
Internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Solid-phase extraction (SPE) cartridges for sample clean-up.
-
Solvents for SPE (e.g., methanol (B129727), water, formic acid).
-
HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Analytical column suitable for separating the analyte from matrix components.
-
Mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
Procedure:
-
Sample Preparation: Thaw the biological sample and add the internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate the analyte from other components on the analytical column using a suitable gradient elution.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the glucuronide conjugate in the unknown samples.
Signaling Pathways and Nuclear Receptor Activation
The expression of UGT enzymes is regulated by various transcription factors, including nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[9][10] Activation of these receptors by xenobiotics can lead to the induction of UGT gene expression, thereby enhancing the capacity of the glucuronidation pathway. While there is no direct evidence to date demonstrating that this compound activates these receptors, its role as a precursor in a major detoxification pathway makes it a candidate for investigation.
References
- 1. Hepatic UDP-glucuronic acid regulation during acetaminophen biotransformation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depletion of hepatic UDP-glucuronic acid by drugs that are glucuronidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of UDP-glucuronosyltransferase 1A1 and 1A8 to morphine-6-glucuronidation and its kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ultra-sensitive and easy-to-use assay for sensing human UGT1A1 activities in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Glucuronolactone Supplementation Enhances Production Performance, Eggshell Quality, and Liver Health in Laying Hens | MDPI [mdpi.com]
- 10. Metabolomic analysis of healthy human urine following administration of glimepiride using a liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Natural Occurrence of Glucuronolactone in Plant Gums
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucuronolactone, a naturally occurring cyclic ester of D-glucuronic acid, is a key biochemical compound found in various biological systems, including the intricate polysaccharide matrices of plant gums. While its presence in animal connective tissues and its role in detoxification pathways are well-documented, its origins and prevalence within the plant kingdom, specifically in commercially significant gums, are of increasing interest to researchers in pharmacognosy, food science, and drug development. This technical guide provides an in-depth exploration of the discovery and natural occurrence of this compound in plant gums, detailing its biosynthetic origins, quantitative prevalence, and the analytical methodologies employed for its characterization.
Introduction: The Emergence of this compound in Phytochemistry
This compound (D-glucurono-γ-lactone) is a derivative of glucose and exists in equilibrium with D-glucuronic acid.[1][2] Historically, the focus of phytochemical analysis of plant gums has been on their polysaccharide composition, primarily the constituent neutral monosaccharides and uronic acids. Glucuronic acid, a principal uronic acid in many plant gums, has long been identified as a key structural component.[3][4] The discovery of this compound in this context is intrinsically linked to the identification of its precursor, D-glucuronic acid, within the complex biopolymers of plant exudates. Plant gums, such as gum arabic and gum tragacanth, are complex heteropolysaccharides, and upon hydrolysis, they yield a mixture of monosaccharides, including significant amounts of glucuronic acid.[3][5][6]
Biosynthesis of this compound Precursors in Plants
This compound itself is not directly synthesized in plants but rather exists in equilibrium with its precursor, D-glucuronic acid. The biosynthesis of D-glucuronic acid in plants is a critical metabolic process, providing essential precursors for cell wall polysaccharides. The primary donor for glucuronosyl residues is UDP-D-glucuronic acid (UDP-GlcA), which is synthesized through two main pathways.[1][2][7]
2.1. The UDP-Glucose Dehydrogenase Pathway
The most predominant route for UDP-GlcA synthesis in plants involves the NAD+-dependent two-fold oxidation of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGD).[2] This pathway is crucial for providing the necessary building blocks for hemicellulose and pectin.[1][2]
2.2. The myo-Inositol Oxidation Pathway
An alternative pathway for UDP-GlcA formation is the myo-inositol oxidation pathway.[1][7] This route begins with the conversion of glucose-6-phosphate to myo-inositol, which is then oxidized to D-glucuronic acid. The D-glucuronic acid is subsequently converted to UDP-GlcA via the actions of glucuronokinase and UDP-glucuronic acid pyrophosphorylase.[7][8]
The UDP-GlcA is then utilized by UDP-glucuronosyltransferases (UGTs) to incorporate glucuronic acid into growing polysaccharide chains, which form the structure of plant gums.[9][10][11]
Natural Occurrence and Quantitative Data in Plant Gums
Glucuronic acid, and by extension this compound, is a significant component of many commercially important plant gums. The exact concentration can vary depending on the plant species, geographical origin, and harvesting conditions. The data presented below is for the glucuronic acid content, as this is the primary analyte measured in compositional analyses of plant gum polysaccharides.
| Plant Gum | Source (Genus) | Glucuronic Acid Content (% w/w) | References |
| Gum Arabic | Acacia | 9.3 - 17% | [3][12][13] |
| Karaya Gum | Sterculia | ~40% (acidic sugars) | [14] |
| Moringa Gum | Moringa | 10:7:2 ratio with arabinose and galactose | [15] |
| Hakea Gum | Hakea | 12:43:32:5:8 ratio with other sugars | [15] |
| Cashew Gum | Anacardium | Present | [15] |
| Elaeagnus Gum | Elaeagnus | 3.5% | [16] |
Experimental Protocols for Analysis
The determination of glucuronic acid and this compound in plant gums involves a multi-step process, beginning with the hydrolysis of the polysaccharide to its constituent monosaccharides, followed by chromatographic separation and detection.
4.1. Isolation of Plant Gum Polysaccharides
A general procedure for isolating the polysaccharide fraction from a crude plant gum involves the following steps:
-
Dissolution: The crude gum is dissolved in deionized water with stirring.
-
Centrifugation/Filtration: The solution is centrifuged or filtered to remove insoluble impurities.
-
Precipitation: The polysaccharide is precipitated from the aqueous solution by the addition of a water-miscible organic solvent, such as ethanol (B145695) or isopropanol.
-
Washing and Drying: The precipitated polysaccharide is washed with the organic solvent and then dried.
4.2. Hydrolysis of Plant Gum Polysaccharides
To quantify the glucuronic acid content, the glycosidic linkages of the polysaccharide must be cleaved. Acid hydrolysis is the most common method.
-
Two-Step Acid Hydrolysis: A recommended method for polysaccharides rich in uronic acids involves a two-step hydrolysis to minimize degradation of the released monosaccharides.[17]
-
Step 1 (Mild Hydrolysis): The purified polysaccharide is first hydrolyzed with a weak acid, such as 0.09 M trifluoroacetic acid (TFA), at a moderate temperature (e.g., 79°C for 1.5 hours).[17]
-
Step 2 (Strong Hydrolysis): After removal of the TFA, the hydrolysis is continued with a stronger acid, such as 2 M sulfuric acid, at a higher temperature (e.g., 100°C for 2 hours).[17]
-
4.3. Chromatographic Analysis of Glucuronic Acid and this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of monosaccharides and their derivatives.
-
HPLC with Refractive Index (RI) or UV Detection:
-
Column: An ion-exclusion column, such as a Rezex RHM monosaccharide analysis column, is suitable for separating uronic acids from neutral sugars.[5]
-
Mobile Phase: An acidic mobile phase, such as 5 mM sulfuric acid, is typically used.[18]
-
Detection: Refractive Index (RI) detection is common for carbohydrates. UV detection at a low wavelength (e.g., 220 nm) can also be used for uronic acids.[18]
-
-
HPLC with Pre-column Derivatization: To enhance sensitivity and selectivity, monosaccharides can be derivatized prior to HPLC analysis.
-
Derivatizing Agent: 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for reducing sugars.[2]
-
Analysis: The PMP derivatives can be separated by reverse-phase HPLC and detected by UV absorbance. This method can be used to determine both glucuronic acid and this compound, as the lactone is hydrolyzed to the free acid during the derivatization process.[2]
-
4.4. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of monosaccharides after derivatization to make them volatile.
-
Derivatization:
-
Reduction: The aldehyde group of the monosaccharides is reduced to an alditol.
-
Acetylation: The hydroxyl groups are then acetylated to form alditol acetates.
-
Silylation: Alternatively, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) can be used to create volatile derivatives of both glucuronic acid and this compound.[7][8]
-
-
Analysis: The derivatized monosaccharides are separated on a capillary GC column and identified by their mass spectra.
Conclusion and Future Perspectives
The presence of this compound in plant gums, primarily through its equilibrium with D-glucuronic acid, is a well-established fact rooted in the fundamental biochemistry of plant cell wall synthesis. While quantitative data for glucuronic acid in various gums is available, further research focusing on the direct quantification of this compound and the factors influencing the equilibrium between the acid and lactone forms within the native polysaccharide structure would be beneficial. Advances in analytical techniques, particularly in mass spectrometry and NMR, will undoubtedly provide deeper insights into the structural and functional roles of this compound in these complex natural polymers. For drug development professionals, understanding the content and bioavailability of this compound from natural sources is crucial for the formulation of functional foods, nutraceuticals, and pharmaceuticals.
References
- 1. shodexhplc.com [shodexhplc.com]
- 2. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shodex.com [shodex.com]
- 4. Rapid Determination of Cellulose, Neutral Sugars, and Uronic Acids from Plant Cell Walls by One-step Two-step Hydrolysis and HPAEC-PAD [bio-protocol.org]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. Analysis of plant gums and saccharide materials in paint samples: comparison of GC-MS analytical procedures and databases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic determination of free glucuronic acid with this compound reductase. II. Procedure for the enzymatic determination of glucuronic acid and its application to degradation studies of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Glucuronic Acid, Glucuronic Acid Content of Biomass, Glucuronic Acid Content of Liquids, Glucuronic Acid Content of Seaweed - Celignis Biomass Analysis Laboratory [celignis.com]
- 14. Protocols for isolating and characterizing polysaccharides from plant cell walls: a case study using rhamnogalacturonan-II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis and chemical diversity of β-lactone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Rapid Determination of Cellulose, Neutral Sugars, and Uronic Acids from Plant Cell Walls by One-step Two-step Hydrolysis and HPAEC-PAD [en.bio-protocol.org]
- 18. Simultaneous Determination of Glucuronic Acid and this compound Using Ion-exclusion Chromatography [yyhx.ciac.jl.cn]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Glucuronolactone
This document provides detailed application notes and protocols for the quantitative analysis of Glucuronolactone in various samples, including pharmaceutical formulations and beverages. The methods described are tailored for researchers, scientists, and professionals in drug development, offering a range of techniques from routine quality control to sensitive trace analysis.
Introduction
This compound is a naturally occurring substance and a significant component in many pharmaceutical preparations and energy drinks. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for this purpose. This document outlines three distinct HPLC-based methods for this compound analysis:
-
Reverse-Phase HPLC with Pre-Column Derivatization: A robust and widely used method for quality control of pharmaceutical products.
-
Reverse-Phase HPLC with Direct Detection: A straightforward approach suitable for simpler sample matrices and preparative separations.
-
Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS): A highly sensitive and selective method for the analysis of this compound in complex matrices like beverages.
Method 1: Reverse-Phase HPLC with Pre-Column Derivatization
This method is based on the derivatization of this compound with 1-phenyl-3-methyl-5-pyrazolone (PMP) prior to analysis by reverse-phase HPLC with UV detection. In an alkaline solution, this compound is hydrolyzed to glucuronic acid, which then reacts with PMP. This derivatization enhances the chromophoric properties of the analyte, allowing for sensitive UV detection.[1][2][3] This method is particularly suitable for routine quality control of drug formulations.[1][2][3][4]
Experimental Protocol
1. Sample Preparation
-
Tablets: Accurately weigh and grind twenty tablets. Dissolve a portion of the ground tablets, equivalent to 50 mg of this compound, in 200 mL of water with the aid of sonication. Dilute the solution to 1000 mL in a volumetric flask.[1]
-
Beverages: Dilute 5.0 mL of the beverage to 100.0 mL with water.[1]
2. Derivatization Procedure
-
To 50 µL of the prepared sample solution, add 50 µL of 0.3 M sodium hydroxide (B78521) solution.
-
Add 100 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by adding 50 µL of 0.3 M hydrochloric acid.
-
Add 1.0 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Remove the upper ethyl acetate layer.
-
Repeat the extraction with ethyl acetate two more times.
-
Filter the final aqueous layer through a 0.45 µm filter.
-
Inject 20 µL of the filtered solution into the HPLC system.[1]
3. HPLC Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1 M phosphate (B84403) buffer (pH 7.0) (17:83, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Quantitative Data
The following table summarizes the performance characteristics of this method.
| Parameter | Value | Reference |
| Analysis Time | Approximately 40 minutes | [1][2][3] |
| Reproducibility (RSD) | Within 4.0% | [1][2][3] |
Experimental Workflow
Caption: Workflow for RP-HPLC with pre-column derivatization.
Method 2: Reverse-Phase HPLC with Direct Detection
This method offers a simpler and more direct approach for the analysis of this compound without the need for derivatization. It is suitable for samples with less complex matrices and can be used for preparative separations and pharmacokinetic studies.[5]
Experimental Protocol
1. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions
| Parameter | Value |
| Column | Newcrom R1 column |
| Mobile Phase | Acetonitrile, water, and phosphoric acid |
| Flow Rate | 1.0 mL/min (typical, can be optimized) |
| Detection | Refractive Index (RI) or UV (at low wavelength, e.g., < 210 nm) |
| Injection Volume | 20 µL (typical, can be optimized) |
| Column Temperature | Ambient |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]
Quantitative Data
Quantitative performance data for this specific method is not detailed in the provided search results but would need to be determined through method validation (linearity, LOD, LOQ, precision, and accuracy).
Logical Relationship Diagram
Caption: Logical flow for direct detection RP-HPLC analysis.
Method 3: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)
This method is ideal for the sensitive and selective quantification of this compound in complex matrices such as energy drinks.[6][7] HILIC is well-suited for retaining and separating highly polar compounds like this compound.[6] Coupling with tandem mass spectrometry provides excellent specificity and low detection limits.
Experimental Protocol
1. Sample Preparation
-
Beverages: For energy drinks, a simple dilution with the mobile phase may be sufficient. Spike samples for recovery assessment.[6]
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Conditions
| Parameter | Value |
| Column | HILIC Amide column (e.g., 2.1 mm x 150 mm, 3.5 µm)[6] |
| Mobile Phase | A: 10 mM Ammonium acetate in water (pH 9.0) B: Acetonitrile |
| Gradient | Isocratic or gradient elution with a high percentage of acetonitrile |
| Flow Rate | 0.3 mL/min (typical for 2.1 mm ID columns) |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[6] |
| MS Detection | Selected Reaction Monitoring (SRM) |
Quantitative Data
This method has been validated with the following performance characteristics.
| Parameter | Value | Reference |
| Linearity Range | 20 - 1500 ng/mL (r² > 0.998) | [6][7] |
| Limit of Detection (LOD) | 6 ng/mL | [6][7] |
| Limit of Quantification (LOQ) | 20 ng/mL | [6][7] |
| Recovery | 96.3% - 99.2% | [6] |
| Intra-day Precision (RSD) | 1.6% - 14.0% | [6] |
| Inter-day Precision (RSD) | 2.4% - 13.4% | [6] |
| Between-Laboratory Precision (RSD) | 2.7% - 7.0% | [6] |
Signaling Pathway Diagram (Analytical Pathway)
Caption: Analytical pathway for HILIC-MS/MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of D-Glucuronolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. foodsafety.or.kr [foodsafety.or.kr]
- 7. This compound - Ataman Kimya [atamanchemicals.com]
Application Note: Sensitive Detection of Glucuronolactone in Beverages by HILIC-ESI-MS/MS
Application Notes and Protocols for the Synthesis of Glucuronolactone Derivatives in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of glucuronolactone-based drug delivery systems. This compound derivatives offer a promising platform for targeted drug delivery, particularly in cancer therapy, by leveraging the enzymatic activity of β-glucuronidase often found in tumor microenvironments. This document outlines the synthesis of glucuronide prodrugs of common chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), and the formulation of biodegradable nanoparticles from poly(glucono-δ-lactone) for controlled drug release.
Introduction to this compound-Based Drug Delivery
This compound is a naturally occurring compound that can be polymerized or used as a linker to create prodrugs. The core principle behind glucuronide-based drug delivery is the selective activation of a non-toxic or less toxic prodrug into its active cytotoxic form at the target site. This is achieved through the enzymatic cleavage of the glucuronide moiety by β-glucuronidase, an enzyme that is significantly more active in some tumor environments and the gut microbiota compared to healthy tissues. This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the encapsulated drug.
Two primary strategies employing this compound derivatives are highlighted in these notes:
-
Glucuronide Prodrugs: Chemotherapeutic agents are chemically modified with a glucuronic acid linker. These prodrugs are designed to be stable in systemic circulation and release the active drug upon encountering β-glucuronidase.
-
Poly(glucono-δ-lactone) (PGDL) Nanoparticles: Glucono-δ-lactone, a cyclic ester of gluconic acid, can undergo ring-opening polymerization to form a biodegradable and biocompatible polymer. This polymer can be formulated into nanoparticles to encapsulate and provide sustained release of therapeutic agents.
Key Applications
-
Targeted Cancer Therapy: Exploiting the elevated β-glucuronidase activity in the tumor microenvironment for site-specific drug release.
-
Reduced Systemic Toxicity: Minimizing off-target effects of potent chemotherapeutic agents.
-
Improved Drug Solubility: Glucuronidation can enhance the water solubility of hydrophobic drugs.
-
Controlled and Sustained Release: PGDL nanoparticles can provide prolonged drug release, improving pharmacokinetic profiles.
Data Presentation
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Formulation | Drug | Polymer | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| DOX-PLGA NPs | Doxorubicin | PLGA (7 kDa) | 125.3 ± 4.2 | -15.8 ± 1.1 | 10.2 ± 0.7 | 81.6 ± 5.6 |
| DOX-PLGA NPs | Doxorubicin | PLGA (12 kDa) | 141.2 ± 5.1 | -18.2 ± 1.5 | 8.9 ± 0.6 | 71.2 ± 4.9 |
| PTX-PLGA NPs | Paclitaxel | PLGA | < 250 | - | 3 (w/w) | Not Specified |
Data compiled from various sources for illustrative purposes. Actual values are dependent on specific experimental conditions.[1][2]
Table 2: In Vitro Drug Release from Nanoparticles
| Formulation | Drug | Medium | Time (hours) | Cumulative Release (%) |
| DOX-PLGA NPs (7 kDa) | Doxorubicin | PBS (pH 7.4) | 24 | ~40 |
| 168 | ~80 | |||
| 720 | ~97 | |||
| DOX-PLGA NPs (12 kDa) | Doxorubicin | PBS (pH 7.4) | 24 | ~25 |
| 168 | ~40 | |||
| 720 | ~52 | |||
| DOX-PLGA (CHI/ALG)3 NPs | Doxorubicin | PBS (pH 7.4) | 24 | ~10 |
| PBS (pH 5.0) | 24 | ~50 | ||
| PTX-PLGA NPs | Paclitaxel | Not Specified | 24 | ~50 |
| 168 | ~75 |
Data compiled from various sources for illustrative purposes. Actual values are dependent on specific experimental conditions.[1][2][3]
Table 3: Cytotoxicity of Doxorubicin and its Glucuronide Prodrug (DOX-propGA3)
| Cell Line | Compound | Treatment Condition | IC50 (nM) |
| 4T1 | Doxorubicin | - | 2,000 |
| 4T1 | DOX-propGA3 | No Enzyme | > 10,000 |
| 4T1 | DOX-propGA3 | + β-glucuronidase | ~2,500 |
| MCF-7 | Doxorubicin | - | 400 |
| MCF-7/DOX (Resistant) | Doxorubicin | - | 700 |
| HepG2 | Doxorubicin | 24h | 12,180 |
| HepG2 | Doxorubicin | 48h | 3,000 |
| HepG2 | Doxorubicin | 72h | 1,300 |
Data compiled from various sources for illustrative purposes. Actual values are dependent on specific experimental conditions.[4][5][6][7]
Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-Glucuronide Prodrug (DOX-propGA3)
This protocol describes the synthesis of a doxorubicin-glucuronide prodrug where doxorubicin is linked to glucuronic acid via a self-immolative spacer. The synthesis involves the conjugation of doxorubicin to a polymer-azide followed by a click chemistry reaction.[5]
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
p(HEMAm-co-AzEMAm)-Gly-HEMAm polymer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3.5 kDa)
-
EDTA solution
Procedure:
-
Dissolve p(HEMAm-co-AzEMAm)-Gly-HEMAm and DOX·HCl in DMF.
-
In a separate flask, dissolve CuBr and PMDETA in DMF and purge with nitrogen.
-
Add the CuBr/PMDETA solution to the polymer/doxorubicin solution under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction, expose the mixture to air to stop the reaction.
-
Dialyze the reaction mixture against an EDTA solution to remove copper ions, followed by dialysis against deionized water.
-
Lyophilize the purified solution to obtain the DOX-propGA3-polymer conjugate.
Characterization:
-
Confirm the conjugation using Gel Permeation Chromatography (GPC) with UV and RI detectors.
-
Determine the doxorubicin content using UV-Vis spectrophotometry.
Protocol 2: Synthesis of Paclitaxel-Glucuronide Prodrug
This protocol outlines a general strategy for synthesizing a paclitaxel-glucuronide prodrug.[8]
Materials:
-
Paclitaxel
-
Succinic anhydride (B1165640)
-
4-Dimethylaminopyridine (DMAP)
-
Boc-GABA-glucosediacetonide
-
Dicyclohexylcarbodiimide (DCC)
-
Trifluoroacetic acid (TFA)
-
Methylene chloride (CH2Cl2)
Procedure:
-
Preparation of Paclitaxel Hemisuccinate: React paclitaxel with succinic anhydride in pyridine with DMAP as a catalyst.
-
Synthesis of (3-glucose) GABA paclitaxel succinate: Couple paclitaxel hemisuccinate with GABA-glucose (prepared by deprotection of Boc-GABA-glucosediacetonide with TFA) using DCC in pyridine.
-
Purify the crude product by HPLC to yield the final paclitaxel-glucuronide conjugate.
Characterization:
-
Confirm the structure of the final product using NMR and Mass Spectrometry.
-
Determine the purity using HPLC.
Protocol 3: Preparation of Poly(glucono-δ-lactone) (PGDL) Nanoparticles
This protocol describes the synthesis of PGDL nanoparticles via ring-opening polymerization of glucono-δ-lactone followed by nanoprecipitation.[9]
Materials:
-
Glucono-δ-lactone (GDL)
-
Initiator (e.g., an alcohol)
-
Catalyst (e.g., stannous octoate)
-
Solvent for polymerization (e.g., toluene)
-
Solvent for nanoprecipitation (e.g., acetone)
-
Aqueous phase (e.g., deionized water)
Procedure:
-
Polymerization: Dissolve GDL and the initiator in the polymerization solvent. Add the catalyst and heat the mixture under a nitrogen atmosphere to initiate ring-opening polymerization.
-
After polymerization, precipitate the polymer in a non-solvent and dry it under vacuum.
-
Nanoparticle Formulation: Dissolve the synthesized PGDL polymer in a water-miscible organic solvent (e.g., acetone).
-
Add the polymer solution dropwise to a vigorously stirring aqueous phase.
-
The nanoparticles will form spontaneously.
-
Remove the organic solvent by evaporation under reduced pressure.
-
For drug-loaded nanoparticles, dissolve the drug along with the polymer in the organic solvent before adding to the aqueous phase.
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Protocol 4: Determination of Drug Loading Content and Encapsulation Efficiency
This protocol provides a method to quantify the amount of drug encapsulated within the nanoparticles.[10][11][12][13]
Materials:
-
Drug-loaded nanoparticle suspension
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
-
Solvent to dissolve nanoparticles (e.g., DMSO, acetonitrile)
Procedure:
-
Indirect Method (Measuring free drug):
-
Centrifuge a known volume of the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated (free) drug.
-
Measure the concentration of the free drug in the supernatant using a pre-established calibration curve (UV-Vis or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Direct Method (Measuring encapsulated drug):
-
Lyophilize a known volume of the nanoparticle suspension to obtain a dry powder.
-
Dissolve a known weight of the dried nanoparticles in a suitable solvent to release the encapsulated drug.
-
Measure the concentration of the drug in the solution using UV-Vis or HPLC.
-
Calculate the Drug Loading Content (DLC%) using the following formula: DLC% = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
Protocol 5: In Vitro Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of the this compound derivatives against cancer cell lines.[14][15][16][17]
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., free drug, prodrug, drug-loaded nanoparticles) and control (untreated cells). For prodrugs, include a set of wells with and without β-glucuronidase.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Experimental workflow from synthesis to in vitro evaluation.
Caption: Doxorubicin prodrug activation and subsequent apoptosis pathway.
Caption: Paclitaxel prodrug activation and subsequent apoptosis pathway.
References
- 1. Doxorubicin-Loaded PLGA Nanoparticles for Cancer Therapy: Molecular Weight Effect of PLGA in Doxorubicin Release for Controlling Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. A Doxorubicin-Glucuronide Prodrug Released from Nanogels Activated by High-Intensity Focused Ultrasound Liberated β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6218367B1 - Paclitaxel-carbohydrate conjugates: design, synthesis and biological evaluations - Google Patents [patents.google.com]
- 9. Poly(glucono-δ-lactone) based nanocarriers as novel biodegradable drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Application of Glucuronolactone as a Hepatoprotective Agent in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronolactone (D-glucurono-gamma-lactone) is a naturally occurring substance that plays a role in the detoxification processes within the liver.[1] It is a precursor in the synthesis of glucuronic acid, which conjugates with various toxins, drugs, and endogenous compounds, facilitating their excretion from the body.[1] Recent research in animal models has highlighted the potential of this compound as a potent hepatoprotective agent, demonstrating its efficacy in mitigating liver damage induced by various toxins.
These application notes provide a comprehensive overview of the use of this compound in preclinical animal studies of liver disease. Detailed protocols for inducing liver injury and administering this compound are provided, along with a summary of its effects on key biochemical and molecular endpoints. The information presented herein is intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for liver diseases.
Hepatoprotective Effects of this compound: Quantitative Data Summary
The hepatoprotective efficacy of this compound has been demonstrated in various animal models of liver injury, most notably in thioacetamide (B46855) (TAA)-induced liver fibrosis in rats. TAA is a potent hepatotoxin that induces oxidative stress and inflammation, leading to liver cell necrosis and fibrosis.[2] The following tables summarize the quantitative data from studies evaluating the effects of this compound in this model.
Table 1: Effect of this compound on Liver Function Markers in Thioacetamide-Induced Liver Injury in Rats
| Treatment Group | Dose of this compound | Alanine (B10760859) Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) |
| Control | - | 25.4 ± 3.1 | 68.2 ± 5.7 | 112.5 ± 10.3 |
| Thioacetamide (TAA) | - | 185.7 ± 15.2 | 254.3 ± 21.8 | 345.8 ± 28.9 |
| TAA + this compound | 75 mg/kg | 98.6 ± 9.1 | 145.9 ± 12.5 | 210.4 ± 18.7 |
*Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Oxidative Stress Markers in the Liver of Thioacetamide-Treated Rats
| Treatment Group | Dose of this compound | Malondialdehyde (MDA) (nmol/mg protein) | Superoxide (B77818) Dismutase (SOD) (U/mg protein) | Reduced Glutathione (B108866) (GSH) (μg/mg protein) |
| Control | - | 1.2 ± 0.2 | 15.8 ± 1.4 | 8.5 ± 0.7 |
| Thioacetamide (TAA) | - | 4.8 ± 0.5 | 7.2 ± 0.6 | 3.1 ± 0.4 |
| TAA + this compound | 75 mg/kg | 2.1 ± 0.3 | 12.5 ± 1.1 | 6.9 ± 0.6 |
*Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Pro-inflammatory Cytokines in the Liver of Thioacetamide-Treated Rats
| Treatment Group | Dose of this compound | Tumor Necrosis Factor-alpha (TNF-α) (pg/mg protein) | Interleukin-6 (IL-6) (pg/mg protein) | Interleukin-1beta (IL-1β) (pg/mg protein) |
| Control | - | 15.2 ± 2.1 | 28.4 ± 3.5 | 18.9 ± 2.4 |
| Thioacetamide (TAA) | - | 85.6 ± 7.9 | 112.8 ± 10.1 | 75.3 ± 6.8 |
| TAA + this compound | 75 mg/kg | 32.4 ± 4.2 | 55.7 ± 6.3 | 38.1 ± 4.5 |
*Data are presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the hepatoprotective effects of this compound in a rat model of thioacetamide-induced liver fibrosis.
Protocol 1: Induction of Liver Fibrosis with Thioacetamide (TAA)
Objective: To induce a consistent and reproducible model of liver fibrosis in rats.
Materials:
-
Male Wistar rats (180-220 g)
-
Thioacetamide (TAA) (Sigma-Aldrich, St. Louis, MO, USA)
-
Sterile 0.9% saline solution
-
Syringes and needles (25-gauge)
-
Animal balance
Procedure:
-
Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Prepare a fresh solution of TAA in sterile 0.9% saline at a concentration of 20 mg/mL.
-
Administer TAA at a dose of 200 mg/kg body weight via intraperitoneal (i.p.) injection.[3][4]
-
Repeat the TAA injections three times per week for a duration of 8 to 12 weeks to establish significant liver fibrosis.[3]
-
Monitor the body weight of the animals weekly. A slight decrease in body weight is expected in the TAA-treated group.[5]
-
At the end of the induction period, animals are ready for the evaluation of hepatoprotective agents.
Protocol 2: Administration of this compound
Objective: To administer this compound to rats with TAA-induced liver fibrosis.
Materials:
-
This compound (D-glucurono-gamma-lactone)
-
Distilled water or 0.5% carboxymethylcellulose (CMC) solution (vehicle)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., distilled water) at the desired concentration. A common effective dose is 75 mg/kg body weight.
-
Administer the this compound suspension orally via gavage once daily.
-
The treatment with this compound can be initiated either concurrently with the TAA administration (prophylactic model) or after the establishment of liver fibrosis (therapeutic model). For a prophylactic study, start this compound administration on the same day as the first TAA injection and continue throughout the 8-12 week period.
-
A vehicle control group (receiving only the vehicle) and a TAA-only group should be included in the experimental design.
Protocol 3: Biochemical Analysis of Liver Function
Objective: To assess the extent of liver damage by measuring key serum enzymes.
Procedure:
-
At the end of the experimental period, collect blood samples from the retro-orbital plexus or via cardiac puncture under anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Analyze the serum for the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) using commercially available assay kits according to the manufacturer's instructions.
Protocol 4: Assessment of Oxidative Stress Markers
Objective: To evaluate the effect of this compound on oxidative stress in the liver.
Procedure:
-
Following blood collection, euthanize the animals and perfuse the liver with ice-cold saline to remove blood.
-
Excise a portion of the liver tissue and homogenize it in ice-cold phosphate (B84403) buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of superoxide dismutase (SOD) and the levels of reduced glutathione (GSH) as indicators of the antioxidant defense system, using commercially available assay kits.
Protocol 5: Measurement of Inflammatory Cytokines
Objective: To determine the anti-inflammatory effects of this compound.
Procedure:
-
Use the liver tissue homogenate prepared in Protocol 4.
-
Measure the concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound's Hepatoprotective Action
The primary mechanism underlying the hepatoprotective effect of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Mechanism of this compound's Hepatoprotective Action.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the hepatoprotective effects of this compound in an animal model of TAA-induced liver injury.
Caption: Experimental Workflow for Hepatoprotective Study.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A rat model of cirrhosis with well-differentiated hepatocellular carcinoma induced by thioacetamide [frontiersin.org]
- 5. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNF in the liver: targeting a central player in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Liver Function Using Glucuronolactone in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronolactone, a naturally occurring compound, is a key intermediate in the glucuronic acid pathway, a critical component of Phase II detoxification in the liver. This pathway, known as glucuronidation, involves the conjugation of glucuronic acid to various endogenous and exogenous substances, rendering them more water-soluble and facilitating their excretion from the body. These application notes provide detailed protocols for utilizing this compound in in vitro hepatocyte models to investigate its effects on liver function, particularly its role in detoxification and cellular health.
This compound is a precursor to D-glucuronic acid and is involved in the body's detoxification processes. In the liver, it aids in the conjugation and elimination of toxins, drugs, and metabolic byproducts. In vitro studies using hepatocyte cell cultures are invaluable for elucidating the mechanisms of action of compounds like this compound in a controlled environment, providing insights into their hepatoprotective potential and impact on drug metabolism.
Key Applications
-
Investigating Hepatocyte Viability: Assessing the cytotoxic or protective effects of this compound on liver cells.
-
Evaluating Detoxification Pathways: Measuring the activity of key enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases (UGTs).
-
Studying Oxidative Stress: Determining the potential of this compound to mitigate or induce oxidative stress in hepatocytes.
-
Modeling Liver Diseases: Utilizing in vitro models of conditions like hepatic steatosis to explore the therapeutic potential of this compound.
Experimental Protocols
General Cell Culture of Hepatocytes (HepG2 Cell Line)
The HepG2 cell line, a human liver carcinoma cell line, is a widely used model for in vitro liver studies due to its well-differentiated phenotype and retention of many liver-specific functions.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of HepG2 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (EMEM/DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 100 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 5-7 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge.
-
Resuspend the cells in fresh medium and plate into new flasks or multi-well plates for experiments.
-
Assessment of Hepatocyte Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Materials:
-
HepG2 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment:
-
Prepare a stock solution of this compound in the culture medium.
-
Treat the cells with a range of this compound concentrations (e.g., 10, 50, 100, 500, 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (medium only).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Measurement of UDP-Glucuronosyltransferase (UGT) Activity
UGT activity can be measured using a variety of substrates and detection methods. A common approach involves using a probe substrate and quantifying the formation of its glucuronide conjugate.
Materials:
-
Hepatocyte lysate or microsomes
-
This compound
-
UGT probe substrate (e.g., 4-Methylumbelliferone for UGT1A family)
-
UDP-glucuronic acid (UDPGA)
-
Reaction buffer (e.g., Tris-HCl)
-
Stopping solution (e.g., trichloroacetic acid)
-
HPLC system or fluorescence plate reader
Protocol:
-
Cell Lysate Preparation:
-
Culture HepG2 cells and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells and prepare cell lysates or microsomal fractions.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate/microsomes, reaction buffer, and the UGT probe substrate.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding the stopping solution.
-
Product Quantification:
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the glucuronide conjugate using HPLC or a fluorescence plate reader, depending on the substrate used.
-
-
Data Analysis: Calculate the rate of glucuronide formation and express it as pmol/min/mg protein.
Assessment of Oxidative Stress (Intracellular ROS Measurement)
Intracellular reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
HepG2 cells
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
DCFH-DA probe
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding an inducer like H₂O₂ for a short period (e.g., 1-2 hours).
-
Probe Loading:
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Express the ROS levels as a percentage of the control (oxidative stress inducer only).
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Hepatocyte Viability (MTT Assay)
| This compound (µM) | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 10 | 102 ± 4.9 | 105 ± 5.5 | 103 ± 5.8 |
| 50 | 108 ± 6.1 | 112 ± 6.3 | 110 ± 6.5 |
| 100 | 115 ± 7.3 | 120 ± 7.1 | 118 ± 7.4 |
| 500 | 98 ± 5.8 | 95 ± 6.0 | 92 ± 6.2 |
| 1000 | 85 ± 6.5 | 80 ± 6.8 | 75 ± 7.0 |
Data are presented as mean ± standard deviation (n=3). Hypothetical data for illustrative purposes.
Table 2: Effect of this compound on UGT1A Activity
| Treatment | UGT1A Activity (pmol/min/mg protein) | Fold Change vs. Control |
| Control | 150 ± 12.5 | 1.0 |
| This compound (50 µM) | 225 ± 18.7 | 1.5 |
| This compound (100 µM) | 310 ± 25.4 | 2.1 |
| This compound (500 µM) | 350 ± 29.1 | 2.3 |
Data are presented as mean ± standard deviation (n=3). Hypothetical data for illustrative purposes.
Table 3: Effect of this compound on Intracellular ROS Levels
| Treatment | ROS Level (% of H₂O₂ Control) |
| Control (No treatment) | 5 ± 1.2 |
| H₂O₂ (100 µM) | 100 ± 8.5 |
| H₂O₂ + this compound (50 µM) | 75 ± 6.3 |
| H₂O₂ + this compound (100 µM) | 60 ± 5.1 |
| H₂O₂ + this compound (500 µM) | 45 ± 4.2 |
Data are presented as mean ± standard deviation (n=3). Hypothetical data for illustrative purposes.
Signaling Pathways and Visualizations
Glucuronidation Pathway
This compound is converted to glucuronic acid, which is then activated to UDP-glucuronic acid (UDPGA). UGT enzymes utilize UDPGA to conjugate various substrates, increasing their water solubility for excretion.
Experimental Workflow: UGT Activity Assay
This workflow outlines the key steps in measuring the effect of this compound on UGT enzyme activity in hepatocytes.
Nrf2 Signaling Pathway in Oxidative Stress Response
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. This compound may influence this pathway, contributing to its potential hepatoprotective effects.
Application Notes and Protocols for the Quantification of Glucuronolactone in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of Glucuronolactone in various pharmaceutical formulations. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a pharmacopeial titrimetric method, and a colorimetric method.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for the routine quality control of this compound in pharmaceutical preparations. It involves the hydrolysis of this compound to glucuronic acid, followed by derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) prior to HPLC analysis.[1][2][3]
Data Presentation
| Parameter | Value |
| Instrumentation | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) |
| Flow Rate | Typically 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Derivatizing Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP) |
| Reproducibility | Within 4.0% for drug formulations[1][2] |
Experimental Protocol
a. Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in water to prepare a stock solution.
-
Prepare working standards by diluting the stock solution with water to achieve a range of concentrations.
b. Sample Preparation:
-
Tablets:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of this compound.
-
Dissolve in water with the aid of sonication.[1]
-
Dilute to a known volume with water and filter.
-
-
Syrups/Beverages:
-
Accurately measure a specific volume of the formulation.
-
Dilute with water to a known volume.[1]
-
c. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of PMP in methanol (B129727) and a sodium hydroxide (B78521) solution.
-
Heat the mixture in a water bath at 70°C for about 30 minutes.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
Extract the PMP derivatives with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for HPLC injection.
d. Chromatographic Analysis:
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the reconstituted derivatized standard and sample solutions.
-
Record the chromatograms and measure the peak area of the this compound-PMP derivative.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method is a reliable alternative for the simultaneous determination of this compound and glucuronic acid, particularly in complex matrices like beverages.[4][5] The method requires a pre-column derivatization step to silylate the analytes.[4][5]
Data Presentation
| Parameter | Value |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | DB-624 capillary column (60 m × 0.25 mm × 1.4 µm)[4] |
| Carrier Gas | Helium[4] |
| Injection Mode | Splitless[4] |
| Derivatizing Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + TMCS (trimethylchlorosilane)[4][5] |
| Ionization Mode | Electron Impact (EI)[4] |
| LOD (GL) | 0.006 ppm to 0.14 ppm[5] |
| LOQ (GL) | 0.02 ppm to 0.47 ppm[5] |
Experimental Protocol
a. Standard and Sample Preparation:
-
Prepare stock standards of this compound in a suitable solvent like DMF.
-
For pharmaceutical formulations, dissolve a known amount of the product in DMF with sonication to achieve complete dissolution.[4]
b. Derivatization Procedure:
-
To an aliquot of the standard or sample solution in a vial, add the silylation reagent (BSTFA + 1% TMCS).[4]
-
Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the derivatization.
c. GC-MS Analysis:
-
GC Conditions:
-
MS Conditions:
-
Inject the derivatized standard and sample solutions into the GC-MS system.
-
Identify the this compound-TMS derivative based on its retention time and characteristic mass fragments.
-
Quantify using a calibration curve generated from the derivatized standards.
Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers a rapid and robust analysis of this compound without the need for derivatization, making it highly efficient.[6][7] It is particularly useful for the analysis of this compound in complex matrices like energy drinks.[6][7]
Data Presentation
| Parameter | Value |
| Instrumentation | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | Kinetex HILIC analytical column (100 mm × 4.6 mm i.d.)[6][7] |
| Mobile Phase | Isocratic elution with water and acetonitrile, both containing 0.1% formic acid[6][7] |
| Flow Rate | 0.8 mL/min[6][7] |
| Ionization Source | Electrospray Ionization (ESI) in positive or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| LOD | 6 ng/mL[8] |
| LOQ | 20 ng/mL[8] |
Experimental Protocol
a. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
Dilute the stock solution with the mobile phase to prepare working standards.
-
For liquid formulations, dilute the sample with water and then with the mobile phase.[8]
-
Filter all solutions through a 0.2 µm syringe filter before injection.[7]
b. UHPLC-MS/MS Analysis:
-
UHPLC Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
-
MS/MS Conditions:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Determine the precursor and product ions for this compound to set up the MRM transitions.
-
-
Inject the prepared standards and samples.
-
Identify this compound based on its retention time and specific MRM transition.
-
Quantify using a calibration curve constructed from the standard solutions.
Experimental Workflow
Caption: Workflow for UHPLC-MS/MS quantification of this compound.
USP Titrimetric Method
This is an official assay method described in the United States Pharmacopeia (USP) for "Gluconolactone," which is chemically identical to this compound.[9] It is a residual titrimetric method.
Data Presentation
| Parameter | Value |
| Technique | Residual Titration |
| Titrant | 0.1 N Sodium Hydroxide VS |
| Back-titrant | 0.1 N Hydrochloric Acid VS |
| Indicator | Phenolphthalein (B1677637) TS |
| Acceptance Criteria | 99.0%–101.0% of C6H10O6 |
Experimental Protocol
-
Accurately weigh about 600 mg of the this compound sample.
-
Dissolve the sample in 100 mL of water in a 300-mL conical flask.
-
Add exactly 50.0 mL of 0.1 N sodium hydroxide VS to the flask.
-
Allow the solution to stand for 15 minutes.
-
Add a few drops of phenolphthalein TS as an indicator.
-
Titrate the excess alkali with 0.1 N hydrochloric acid VS until the pink color disappears.
-
Perform a blank determination under the same conditions.
-
Calculate the percentage of this compound in the sample. Each mL of 0.1 N sodium hydroxide is equivalent to 17.81 mg of C6H10O6.
Colorimetric Method
This method is based on the reaction of glucuronic acid (formed from the hydrolysis of this compound) with urea (B33335) in the presence of sulfuric acid to produce a colored complex.[10]
Data Presentation
| Parameter | Value |
| Technique | UV-Vis Spectrophotometry |
| Reagents | Urea, Sulfuric Acid |
| Wavelength of Measurement | 430 nm[10] |
| Reaction Conditions | Heating in a boiling water bath for 10 minutes[10] |
Experimental Protocol
-
Reagent Preparation:
-
Prepare a 40% sulfuric acid solution.
-
Prepare a urea-sulfuric acid reagent by dissolving 10g of urea in 40% sulfuric acid and making up the volume to 100cc.[10]
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of pure this compound in water.
-
To 1cc of each standard solution, add 10cc of the urea-sulfuric acid reagent.
-
To another 1cc of each standard solution, add 10cc of 40% sulfuric acid (this will serve as the blank).[10]
-
Heat all solutions in a boiling water bath for 10 minutes.[10]
-
Cool in an ice bath for 1 minute.[10]
-
After 10-20 minutes, measure the optical density at 430 nm, using the corresponding sulfuric acid solution as the blank.[10]
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a sample solution containing this compound at a concentration of approximately 0.1%.[10]
-
Follow the same procedure as for the standards to develop the color and measure the absorbance.
-
Determine the concentration of this compound in the sample from the standard curve.
-
Signaling Pathway: Role of this compound in Glucuronidation
This compound is a natural metabolite of glucose and plays a crucial role in the glucuronidation pathway.[11][12] This pathway is a major mechanism for the detoxification of various endogenous and exogenous substances in the liver.[11] Glucuronic acid, derived from this compound, conjugates with drugs, pollutants, and metabolic waste products, making them more water-soluble for excretion.[11] this compound is also a precursor for the synthesis of glycosaminoglycans, essential components of connective tissues.[11]
Caption: Role of this compound in the Glucuronidation Pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of taurine, this compound and glucuronic acid in energy drinks by ultra high performance liquid chromatography-tandem mass spectrometry (triple quadrupole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. foodsafety.or.kr [foodsafety.or.kr]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. Colorimetric Determination of Glucuronic Acid [jstage.jst.go.jp]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound - Ataman Kimya [atamanchemicals.com]
Application Note: Quantification of Glucuronolactone using Pre-column Derivatization with 1-Phenyl-3-methyl-5-pyrazolone (PMP) followed by HPLC-DAD Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of D-glucurono-γ-lactone (glucuronolactone) in various matrices. The method involves the hydrolysis of this compound to glucuronic acid and subsequent pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP). The resulting PMP-labeled glucuronic acid is then separated and quantified using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This approach overcomes the challenge of detecting underivatized this compound, which lacks a significant chromophore.[1][2] The provided protocols are intended for researchers, scientists, and professionals in drug development requiring a reliable analytical method for this compound.
Introduction
This compound is a naturally occurring substance and a component of many connective tissues. It is also used in pharmaceutical formulations and so-called "energy drinks" for its purported detoxifying effects.[3] Due to its high polarity, low molecular weight, and lack of a suitable chromophore, the direct analysis of this compound by HPLC with UV detection is challenging.[1] To overcome this limitation, a pre-column derivatization strategy is employed.
This method utilizes the derivatizing agent 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of carbohydrates in an alkaline environment to form a stable derivative with strong UV absorbance.[4][5] Under the alkaline conditions of the derivatization reaction, this compound is readily hydrolyzed to its open-chain form, glucuronic acid, which then reacts with PMP.[3][6] The resulting PMP-glucuronic acid derivative can be effectively separated on a C18 reversed-phase column and quantified with high sensitivity and selectivity using an HPLC-DAD system.[5][7]
Experimental Protocols
Materials and Reagents
-
This compound standard (≥99% purity)
-
1-phenyl-3-methyl-5-pyrazolone (PMP) (≥99% purity)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sodium phosphate (B84403) monobasic
-
Sodium phosphate dibasic
-
Water (HPLC grade or Milli-Q)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Water bath or heating block
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Preparation of Reagents
-
0.6 M NaOH: Dissolve 2.4 g of NaOH in 100 mL of HPLC-grade water.
-
0.5 M PMP in Methanol: Dissolve 8.7 g of PMP in 100 mL of methanol. This solution should be prepared fresh.
-
0.3 M HCl: Add 2.5 mL of concentrated HCl to 97.5 mL of HPLC-grade water.
-
100 mM Sodium Phosphate Buffer (pH 8.0): Prepare solutions of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic. Titrate the monobasic solution with the dibasic solution until a pH of 8.0 is reached.
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
-
Create a series of working standards by diluting the stock solution with HPLC-grade water to achieve the desired concentration range (e.g., 10-400 µg/mL).
Sample Preparation:
The sample preparation will vary depending on the matrix. For aqueous samples such as energy drinks, dilution with HPLC-grade water may be sufficient. For more complex matrices, extraction and clean-up steps may be necessary.
Derivatization Protocol
-
In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 100 µL of 0.6 M NaOH.
-
Add 200 µL of 0.5 M PMP in methanol to the mixture.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath at 70°C for 30 minutes.[8]
-
After incubation, cool the mixture to room temperature.
-
Neutralize the reaction by adding 100 µL of 0.3 M HCl.
-
Add 500 µL of HPLC-grade water.
-
To remove excess PMP, extract the mixture with 1 mL of chloroform (B151607) or dichloromethane. Vortex and centrifuge to separate the layers.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized glucuronic acid.
-
Filter the aqueous layer through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC-DAD Analysis
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[9]
-
Detection Wavelength: 245 nm[10]
-
Injection Volume: 20 µL
Data Presentation
The following table summarizes the quantitative performance parameters that can be expected from this method. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Glucuronic Acid-PMP Derivative |
| Linearity Range (µg/mL) | 10 - 400 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/mL) | 18.32 |
| Limit of Quantification (LOQ) (µg/mL) | 3.55 - 18.32 |
Table 1: Quantitative performance data for the HPLC-DAD analysis of PMP-derivatized glucuronic acid. Data adapted from a study on PMP-derivatized sugars.[8][9]
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Logical relationship of the analytical process.
References
- 1. foodsafety.or.kr [foodsafety.or.kr]
- 2. A Novel Method for the Pre-Column Derivatization of Saccharides from Polygonatum cyrtonema Hua. by Integrating Lambert–Beer Law and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Optimization of HPLC Detection of PMP Derivatives of Carbohydrates" by Weizheng Wang [open.clemson.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of D-Glucuronic Acid and Glucuronolactone from Myo-Inositol
Application Notes
Introduction
D-glucuronic acid is a valuable carbohydrate derivative with wide-ranging applications in the pharmaceutical, cosmetic, and food industries.[1] It serves as a key precursor for the synthesis of Glucuronolactone, a naturally occurring substance and an important structural component of connective tissues.[2] The enzymatic synthesis of D-glucuronic acid from myo-inositol offers a green and efficient alternative to traditional chemical methods, which often involve harsh reaction conditions and produce significant byproducts.[3][4][5] This process utilizes the enzyme myo-inositol oxygenase (MIOX), which catalyzes the oxidative cleavage of myo-inositol to D-glucuronic acid.[6][7][8]
Myo-Inositol Oxygenase (MIOX)
Myo-inositol oxygenase (MIOX) is a non-heme di-iron enzyme that plays a crucial role in the catabolism of myo-inositol.[6][7][8] It catalyzes the four-electron oxidation of the C1-C6 bond in myo-inositol, yielding D-glucuronic acid.[6][7] This enzyme is predominantly found in the kidneys of mammals.[6][8] For industrial applications, MIOX has been successfully expressed in microbial hosts like Escherichia coli, enabling large-scale production of the enzyme for biocatalysis.[1][7] Several studies have focused on enhancing the stability and activity of MIOX through protein engineering techniques, such as N-terminal fusion with tags like SUMO (Small Ubiquitin-like Modifier).[3][9]
Production Strategies: Purified Enzyme vs. Whole-Cell Biocatalysis
The conversion of myo-inositol to D-glucuronic acid can be achieved using either purified MIOX or whole-cell biocatalysts expressing the enzyme.
-
Purified Enzyme System: This approach offers a clean reaction environment, simplifying downstream processing and purification of D-glucuronic acid. However, it requires a multi-step process for enzyme purification and may be limited by the stability of the isolated enzyme.
-
Whole-Cell Biocatalysis: Utilizing whole cells (e.g., E. coli) that overexpress MIOX simplifies the process by eliminating the need for enzyme purification. This method can be more cost-effective and robust for large-scale production.[1] Challenges include potential substrate and product transport limitations across the cell membrane and the presence of competing metabolic pathways. To address the latter, metabolic engineering strategies, such as inactivating genes involved in D-glucuronic acid degradation (e.g., uxaC in E. coli), have been successfully employed.[1]
Conversion to this compound
D-glucuronic acid exists in equilibrium with its lactone form, this compound.[10] The lactonization is a reversible intramolecular esterification. The equilibrium can be shifted towards the lactone form by adjusting reaction conditions, such as temperature and the presence of co-solvents like ethanol (B145695).[11] this compound can be isolated as a white crystalline powder and is soluble in water.[2][10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the enzymatic production of D-glucuronic acid.
| Enzyme Source | Substrate | Product | Titer | Conversion Rate | Productivity | Reference |
| Thermothelomyces thermophila MIOX in E. coli | myo-inositol | D-glucuronic acid | 106 g/L | 91% | 8.83 g/L/h | [1] |
| Mouse MIOX in E. coli | myo-inositol | D-glucaric acid* | 4.85 g/L | ~45% | Not Reported | [3][9] |
*Note: In this study, D-glucuronic acid was an intermediate and was further converted to D-glucaric acid.
| Enzyme | Michaelis Constant (Km) for myo-inositol | Michaelis Constant (Km) for Oxygen | Reference |
| Rat Kidney MIOX | 4.5 x 10⁻² M | 9.5 x 10⁻⁶ M | [12] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Mouse MIOX
This protocol describes the expression of His-tagged mouse MIOX in E. coli and its subsequent purification using nickel-affinity chromatography.
1. Expression:
- Transform E. coli BL21(DE3) cells with an expression vector containing the mouse MIOX gene with an N-terminal His₆ tag.
- Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Purification:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, 1 mg/mL lysozyme, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 13,500 x g for 15 minutes at 4°C.[6]
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column with wash buffer containing 50 mM imidazole to remove non-specifically bound proteins.[6]
- Elute the His-tagged MIOX with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM MES pH 6.0, 50 mM NaCl, 2 mM TCEP).[6]
- Concentrate the purified protein and store at -80°C.
Protocol 2: Enzymatic Synthesis of D-Glucuronic Acid Using Purified MIOX
This protocol outlines the batch conversion of myo-inositol to D-glucuronic acid using purified MIOX.
1. Reaction Setup:
- Prepare a reaction mixture containing:
- 100 g/L myo-inositol
- 50 mM Phosphate (B84403) buffer (pH 7.5)
- 1 mM FeSO₄
- Purified MIOX (enzyme concentration to be optimized, e.g., 0.1-1 mg/mL)
- Ensure the reaction vessel is well-aerated by using a baffled flask and vigorous shaking, as the reaction is oxygen-dependent.[12]
2. Reaction Conditions:
- Incubate the reaction mixture at 30-37°C with continuous agitation (e.g., 200 rpm).
- Monitor the progress of the reaction by taking samples at regular intervals.
3. Product Analysis:
- Analyze the samples for the concentration of myo-inositol and D-glucuronic acid using HPLC or specific enzymatic assays.[13][14][15]
Protocol 3: Whole-Cell Biocatalysis for D-Glucuronic Acid Production
This protocol describes the use of engineered E. coli cells for the production of D-glucuronic acid.
1. Strain Preparation:
- Use an E. coli strain engineered to overexpress a potent MIOX (e.g., from Thermothelomyces thermophila).[1]
- For enhanced product accumulation, utilize a strain with an inactivated uxaC gene to prevent D-glucuronic acid catabolism.[1]
- Grow the cells in a suitable medium (e.g., TB medium) with the appropriate antibiotic to a high cell density.
- Induce MIOX expression with IPTG.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).
2. Bioconversion:
- Resuspend the cell pellet in the reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a desired cell density (e.g., OD₆₀₀ of 50).
- Add myo-inositol to the desired starting concentration (e.g., 120 g/L).
- Conduct the bioconversion in a bioreactor with controlled pH, temperature (e.g., 37°C), and high aeration to ensure sufficient oxygen supply.
- Monitor the reaction by analyzing substrate and product concentrations in the supernatant.
Protocol 4: Conversion of D-Glucuronic Acid to this compound
This protocol describes the lactonization of D-glucuronic acid.
1. Reaction Setup:
- Prepare an aqueous solution of D-glucuronic acid (e.g., 0.5% w/w).[11]
- For enhanced lactonization, ethanol can be added as a co-solvent (e.g., up to 80% w/w).[11]
2. Reaction Conditions:
- Heat the solution under subcritical conditions (e.g., 180°C) in a sealed reactor.[11] The reaction time will depend on the temperature and ethanol concentration.
- Alternatively, at physiological pH, an equilibrium between D-glucuronic acid and this compound will be established.[10] Acidic conditions can favor the lactone form.
3. Product Isolation:
- After the reaction, cool the mixture.
- This compound can be purified by crystallization.
Protocol 5: Analytical Methods
1. Quantification of myo-Inositol:
- Enzymatic Assay: Use a commercial myo-inositol assay kit, which is based on the oxidation of myo-inositol by myo-inositol dehydrogenase.[13][14] The resulting NADH can be quantified spectrophotometrically.
- Fluorometric Assay: A highly sensitive method for quantifying myo-inositol down to picomole amounts.[15]
- HPLC: High-performance liquid chromatography with a suitable column (e.g., an amino-based column) and a refractive index detector can be used.
2. Quantification of D-Glucuronic Acid:
- HPLC: Use an ion-exchange or reverse-phase HPLC method with a UV or refractive index detector. A mobile phase of dilute acid (e.g., sulfuric acid) is commonly used.
- Enzymatic Assay: While less common, specific dehydrogenases can be used for the enzymatic determination of D-glucuronic acid.
3. Quantification of this compound:
- HPLC: Similar HPLC methods as for D-glucuronic acid can be used, as the two compounds can be separated under appropriate conditions.[11]
Visualizations
Caption: Enzymatic conversion of myo-inositol to D-glucuronic acid and its subsequent lactonization.
Caption: Experimental workflow for the production and analysis of D-glucuronic acid and this compound.
References
- 1. Production of d-glucuronic acid from myo-inositol using Escherichia coli whole-cell biocatalyst overexpressing a novel myo-inositol oxygenase from Thermothelomyces thermophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. EP0864580B1 - Process for producing D-glucuronolactone - Google Patents [patents.google.com]
- 5. US20090030194A1 - Process for Production of Glucuronic Acid and/or this compound - Google Patents [patents.google.com]
- 6. Purification, crystallization and preliminary crystallographic analysis of mouse myo-inositol oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification, crystallization and preliminary crystallographic analysis of mouse myo-inositol oxygenase [inis.iaea.org]
- 8. iris.unimore.it [iris.unimore.it]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. Interconversion Between D-glucuronic Acid and D-glucuronolactone in Subcritical Aqueous Ethanol [jstage.jst.go.jp]
- 12. myo-Inositol oxygenase from rat kidneys. I: Purification by affinity chromatography; physical and catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. libios.fr [libios.fr]
- 14. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]
- 15. abcam.com [abcam.com]
Investigating the Effects of Glucuronolactone on Exercise Performance in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucuronolactone is a naturally occurring substance that has been investigated for its potential to enhance physical performance and mitigate fatigue. This document provides detailed application notes and experimental protocols for studying the effects of this compound on exercise performance in a rat model, primarily based on the foundational work in this area. The provided methodologies and data presentation will guide researchers in designing and conducting similar preclinical studies.
Data Presentation
The following tables summarize the reported effects of this compound on various exercise-related parameters in rats, as described in the literature. It is important to note that while qualitative effects are documented, specific quantitative data from seminal studies may be limited in publicly available resources.
Table 1: Effect of this compound on Swimming Endurance in Rats
| Treatment Group | Dosage | Swimming Time to Exhaustion |
| Control | Saline | Baseline |
| This compound | 100 mg/kg | Increased [1] |
| Glucose | 100 mg/kg | Increased |
| Galactose | 100 mg/kg | Increased |
| Fructose | 100 mg/kg | No significant effect |
| Pyruvate | 100 mg/kg | No significant effect |
Table 2: Biochemical Parameters in Rats Following Forced Swimming Exercise and this compound Administration
| Parameter | Control Group (Post-Exercise) | This compound Group (100 mg/kg, Post-Exercise) |
| Blood Glucose | Decreased | Maintained at higher levels compared to control [1] |
| Liver Glycogen (B147801) | Decreased | Maintained at higher levels compared to control [1] |
| o-aminophenylglucuronide synthesis | Inhibited | Inhibition blocked [2] |
| β-D-glucuronide glucuronohydolase activity | Altered | Modulated |
| Blood Ascorbic Acid | Altered | Modulated |
Experimental Protocols
Animal Model and Acclimatization
-
Species: Male Wistar rats (or other appropriate strain).
-
Age/Weight: Young adult rats, with weights ranging from 150-200g.
-
Housing: Housed in standard laboratory cages with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the commencement of the experiments.
This compound Administration
-
Compound: D-Glucuronolactone.
-
Dosage: 100 mg/kg body weight[1].
-
Vehicle: Sterile saline solution.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administered three times daily during rest periods preceding the exercise tests[1].
Forced Swimming Test for Endurance
This protocol is adapted from standard methodologies for assessing exercise performance in rats.
-
Apparatus: A cylindrical tank (e.g., 40 cm in diameter, 60 cm in height) filled with water to a depth of 30 cm. The water temperature should be maintained at a constant temperature (e.g., 25-30°C).
-
Procedure:
-
On the day of the experiment, weigh each rat and administer the designated treatment (this compound, vehicle, or other carbohydrates) according to the dosing schedule.
-
Place the rat gently into the water tank.
-
The swimming time is recorded from the moment the rat is placed in the water until it is unable to maintain its head above the water for a continuous period (e.g., 10 seconds), indicating exhaustion.
-
Continuously monitor the animals during the test.
-
Immediately after the exhaustion point is reached, remove the rat from the water, dry it with a towel, and return it to its home cage.
-
-
Data Collection: Record the total swimming time in minutes for each animal.
Biochemical Assays
-
Sample Collection: Collect blood samples from the tail vein at baseline and immediately after the swimming test.
-
Methodology: Use a standard glucometer or a colorimetric assay kit for the quantitative determination of glucose in blood or plasma.
-
Sample Collection: Euthanize the rats immediately after the exercise protocol and blood collection. Excise the liver, wash it with ice-cold saline, blot dry, and freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Methodology:
-
Homogenize a known weight of the frozen liver tissue in a suitable buffer.
-
Glycogen is precipitated and then hydrolyzed to glucose using acid or amyloglucosidase.
-
The resulting glucose is quantified using a glucose oxidase-peroxidase assay or a similar colorimetric method. The results are expressed as mg of glycogen per gram of liver tissue.
-
-
Principle: This assay measures the activity of UDP-glucuronosyltransferase, which is involved in the glucuronidation process.
-
Sample Preparation: Prepare liver microsomes from the collected liver tissue.
-
Methodology: The assay involves incubating the liver microsomes with UDP-glucuronic acid and a substrate (e.g., o-aminophenol). The rate of formation of the glucuronidated product (o-aminophenylglucuronide) is measured, typically by colorimetric or spectrophotometric methods.
-
Principle: This enzyme hydrolyzes glucuronides. Its activity can be measured using a chromogenic substrate.
-
Methodology: A common method involves the use of p-nitrophenyl-β-D-glucuronide as a substrate. The enzyme cleaves this substrate to release p-nitrophenol, which has a yellow color and can be quantified spectrophotometrically at approximately 405 nm.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed metabolic pathways of this compound and its potential influence on related biochemical processes.
Caption: A schematic representation of the experimental workflow for studying the impact of this compound on exercise performance in rats.
References
Troubleshooting & Optimization
Overcoming challenges in Glucuronolactone analysis due to high polarity
Welcome to the technical support center for Glucuronolactone analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the analysis of this highly polar compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound challenging?
A1: The primary challenge in analyzing this compound stems from its high polarity and low molecular weight.[1] These characteristics lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[1] Additionally, this compound lacks a strong chromophore, making its detection by UV-Vis spectrophotometry difficult without derivatization.[1]
Q2: What are the common analytical strategies to overcome these challenges?
A2: Several strategies can be employed to effectively analyze this compound:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar compounds like this compound.[1][2][3]
-
Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS): this compound can be chemically modified (derivatized) to increase its volatility and thermal stability, allowing for analysis by GC-MS.[4][5]
-
Derivatization followed by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): Derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) introduces a chromophore, enabling sensitive detection with a DAD detector.[1][6][7][8]
-
Ion-Pair Chromatography (IPC): This method involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the analyte, which can then be retained on a reversed-phase column.[9][10]
Q3: How do I choose the right analytical method for my samples?
A3: The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
For complex matrices like energy drinks or biological fluids, HILIC coupled with tandem mass spectrometry (MS/MS) is a robust and sensitive option that often requires minimal sample preparation. [1][2]
-
GC-MS with derivatization is also highly sensitive and suitable for various matrices, but the derivatization step adds complexity to the workflow. [4][5]
-
HPLC-DAD with PMP derivatization is a good alternative when an MS detector is not available, particularly for quality control in pharmaceutical formulations. [6][7][8]
-
Ion-pair chromatography can be effective but may require careful method development to optimize the separation and can sometimes lead to ion source contamination in MS systems.
Troubleshooting Guides
Poor Peak Shape or No Retention in Reversed-Phase HPLC
| Symptom | Possible Cause | Troubleshooting Step |
| No or very early elution of this compound peak | High polarity of this compound leads to poor retention on non-polar C18 columns. | 1. Switch to a more suitable chromatographic mode like HILIC.[1] 2. Consider using an ion-pairing reagent to increase retention on the C18 column.[10] 3. Derivatize the analyte to decrease its polarity.[6] |
| Peak tailing or fronting | Secondary interactions with the stationary phase or issues with the mobile phase. | 1. Adjust the pH of the mobile phase. For HILIC, a basic mobile phase (e.g., pH 9) can improve peak shape and response.[1] 2. Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. |
| Split peaks | Column contamination or void formation. | 1. Wash the column with a strong solvent. 2. If the problem persists, the column may need to be replaced. |
Low Sensitivity or Inconsistent Results
| Symptom | Possible Cause | Troubleshooting Step |
| Low signal intensity in MS detection | Inefficient ionization of this compound. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature).[1] 2. this compound shows a much higher MS response in the negative ESI mode, especially with a basic mobile phase.[1] |
| Inconsistent derivatization efficiency | Incomplete reaction or degradation of the derivative. | 1. Optimize the derivatization reaction conditions (temperature, time, reagent concentration). 2. Ensure the sample is free of interfering substances that may consume the derivatizing agent. |
| Variable recovery during sample preparation | Inefficient extraction of the polar analyte. | 1. For liquid-liquid extraction, ensure the solvent polarity is appropriate. 2. For solid-phase extraction (SPE), select a cartridge with a suitable stationary phase (e.g., a polar sorbent for retaining this compound). |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for this compound analysis.
Table 1: HILIC-ESI-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 20 - 1500 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.998 | [1] |
| Limit of Detection (LOD) | 6 ng/mL | [1] |
| Limit of Quantitation (LOQ) | 20 ng/mL | [1] |
| Recovery | 96.3% - 99.2% | [1] |
| Relative Standard Deviation (RSD) | 1.6% - 14.0% | [1] |
Table 2: GC-MS with Silylation Derivatization Method Performance
| Parameter | Value | Reference |
| Linearity (Correlation Coefficient) | > 0.995 | [4] |
| Limit of Detection (LOD) | 0.006 - 0.14 ppm | [4] |
| Limit of Quantitation (LOQ) | 0.02 - 0.47 ppm | [4] |
| Intraday Precision (%RSD) | < 10% | [4] |
Experimental Protocols
Protocol 1: HILIC-ESI-MS/MS Analysis of this compound in Beverages
This protocol is based on the method developed by Lee et al. (2016).[1]
-
Sample Preparation:
-
Dilute the beverage sample with a mixture of acetonitrile (B52724) and water.
-
Centrifuge the diluted sample to precipitate any solids.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: HILIC amide column.
-
Mobile Phase: Acetonitrile-rich mobile phase with an alkaline pH (e.g., pH 9 buffered with ammonium (B1175870) acetate).[1]
-
Flow Rate: As per column manufacturer's recommendation.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
Protocol 2: GC-MS Analysis of this compound with Silylation
This protocol is based on the method described by Monge et al. (2014).[4][5]
-
Derivatization:
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to separate the derivatized analytes.
-
Ionization Mode: Electron Impact (EI).
-
Detection: Mass spectrometer scanning a relevant mass range.
-
Visualizations
Caption: Workflow for HILIC-MS/MS analysis of this compound.
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Challenges and solutions in this compound analysis.
References
- 1. foodsafety.or.kr [foodsafety.or.kr]
- 2. Simultaneous determination of taurine, this compound and glucuronic acid in energy drinks by ultra high performance liquid chromatography-tandem mass spectrometry (triple quadrupole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 8. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
Technical Support Center: Optimizing Glucuronolactone Retention on HILIC Columns
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the retention of glucuronolactone on various Hydrophilic Interaction Liquid Chromatography (HILIC) columns.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using HILIC, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Retention | Mobile phase is too strong (high aqueous content): In HILIC, water is the strong solvent.[1][2] | Increase the percentage of the organic solvent (typically acetonitrile) in the mobile phase.[3][4] A minimum of 3% water is generally needed to hydrate (B1144303) the stationary phase.[3] |
| Incorrect column choice: The selectivity of the HILIC stationary phase plays a crucial role in retention.[2][5] | Consider a column with a different stationary phase. For this compound, amide and amino phases have shown good retention. | |
| Sample solvent is too strong: Injecting samples dissolved in a high percentage of water can lead to poor peak shape and low retention.[2] | If possible, dissolve the sample in a solvent that matches the initial mobile phase composition or is weaker (higher organic content). | |
| Peak Tailing | Secondary interactions with the stationary phase: Unwanted interactions, such as those with residual silanols on silica-based columns, can cause peak tailing. | - Adjust the mobile phase pH to suppress the ionization of the analyte or the stationary phase. - Increase the buffer concentration in the mobile phase to mask active sites on the stationary phase.[3] - Consider a different HILIC column chemistry, such as one with end-capping or a polymer-based stationary phase. |
| Column overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or the concentration of the sample. | |
| Peak Splitting or Distortion | Sample solvent mismatch: A significant difference between the sample solvent and the mobile phase can cause peak distortion.[6] | Prepare the sample in a diluent that is as close as possible to the mobile phase composition.[6] |
| Column contamination or degradation: Buildup of matrix components or degradation of the stationary phase can affect peak shape. | - Flush the column with a strong solvent. - Use a guard column to protect the analytical column.[6] - If the problem persists, the column may need to be replaced. | |
| Irreproducible Retention Times | Insufficient column equilibration: HILIC columns can require longer equilibration times compared to reversed-phase columns.[4][6] | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10 or more column volumes.[6] |
| Mobile phase instability: Evaporation of the organic solvent or changes in buffer pH can lead to shifts in retention time. | - Prepare fresh mobile phase daily. - Keep mobile phase bottles tightly capped to prevent evaporation.[6] | |
| Temperature fluctuations: Changes in ambient temperature can affect retention. | Use a column thermostat to maintain a constant temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: Which HILIC column is best for this compound analysis?
A1: The choice of HILIC column depends on the specific requirements of the analysis. A study by Lee et al. (2015) found that an amide-bonded stationary phase provided the best overall performance in terms of retention, peak shape, and signal-to-noise ratio for this compound when using an alkaline mobile phase.[7] However, amino and bare silica (B1680970) columns can also be used.[7] It is recommended to screen different column chemistries to find the optimal selectivity for your specific application.
Q2: What is the effect of mobile phase pH on this compound retention?
A2: this compound is a neutral molecule, so changes in mobile phase pH are not expected to directly affect its ionization.[7] However, pH can influence the charge of the stationary phase, which can impact retention through secondary interactions.[7] For example, on amino and amide columns, a lower pH (e.g., 3) can lead to a positively charged stationary phase, potentially increasing retention through ionic interactions.[7] An alkaline mobile phase (e.g., pH 9) has been shown to provide excellent peak shape and response for this compound on an amide column.[7]
Q3: What is a typical starting mobile phase for HILIC analysis of this compound?
A3: A good starting point for HILIC method development for this compound is a mobile phase with a high percentage of acetonitrile (B52724), typically in the range of 80-95%.[4] A common mobile phase composition is acetonitrile and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), to control pH and improve peak shape.[3][8] A gradient elution, where the aqueous content is increased over time, can be used to elute more retained compounds.
Q4: How can I improve the sensitivity of my this compound analysis by HILIC-MS?
A4: HILIC is well-suited for mass spectrometry (MS) detection because the high organic content of the mobile phase facilitates efficient spray ionization.[5][9] To improve sensitivity, consider the following:
-
Optimize the mobile phase: Use volatile buffers like ammonium formate or ammonium acetate that are compatible with MS detection.[3]
-
Select the appropriate column: An amide column with an alkaline mobile phase has been shown to provide a high ESI-MS response for this compound.[7]
-
Adjust MS parameters: Optimize the ion source parameters, such as gas flows, temperature, and voltages, for the specific mobile phase composition and flow rate.
Q5: My sample is dissolved in water. Can I still use HILIC?
A5: While it is best to dissolve the sample in a solvent that matches the mobile phase, you can still inject aqueous samples in HILIC. However, to avoid poor peak shape and retention loss, the injection volume should be kept as small as possible.[2] If possible, a liquid-liquid extraction or solid-phase extraction (SPE) step can be used to transfer the analyte into a more HILIC-friendly solvent.
Data Presentation
The following tables summarize the quantitative data from a study by Lee et al. (2015), which compared the performance of different HILIC columns and mobile phase pH for the analysis of this compound.
Table 1: Retention Time of this compound on Different HILIC Columns
| HILIC Column | Stationary Phase | Mobile Phase pH | Retention Time (min) |
| Xbridge™ Amide | Amide | 3 | 4.2 |
| 9 | 3.7 | ||
| Unison™ Amino | Amino | 3 | 4.5 |
| 9 | 2.8 | ||
| Atlantis™ Silica | Bare Silica | 3 | 2.1 |
| 9 | 2.3 | ||
| (Data sourced from Lee et al., 2015)[7] |
Table 2: ESI-MS/MS Response and Signal-to-Noise Ratio (S/N) of this compound
| HILIC Column | Stationary Phase | Mobile Phase pH | Peak Area (arbitrary units) | S/N Ratio |
| Xbridge™ Amide | Amide | 3 | 2,500 | 15 |
| 9 | 15,000 | 80 | ||
| Unison™ Amino | Amino | 3 | 3,000 | 18 |
| 9 | 12,000 | 70 | ||
| Atlantis™ Silica | Bare Silica | 3 | 4,000 | 25 |
| 9 | 5,000 | 30 | ||
| (Data sourced from Lee et al., 2015)[7] |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using HILIC, based on the validated method by Lee et al. (2015).
Objective: To determine the concentration of this compound in a sample using HILIC coupled with tandem mass spectrometry (HILIC-ESI-MS/MS).
Materials:
-
Columns:
-
Xbridge™ Amide (150 x 2.1 mm, 3.5 µm)
-
Unison™ Amino (150 x 2.0 mm, 3 µm)
-
Atlantis™ Silica (150 x 2.1 mm, 3 µm)
-
-
Mobile Phase:
-
pH 3: 10 mM Ammonium formate in water, adjusted to pH 3 with formic acid (A) and Acetonitrile (B).
-
pH 9: 10 mM Ammonium acetate in water, adjusted to pH 9 with ammonium hydroxide (B78521) (A) and Acetonitrile (B).
-
-
Sample Diluent: Acetonitrile/water (95:5, v/v)
-
This compound standard
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the sample diluent.
-
Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 20 to 1500 ng/mL).
-
-
Sample Preparation:
-
For liquid samples (e.g., beverages), perform a simple dilution with the sample diluent. A dilution factor may be necessary to bring the analyte concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Xbridge™ Amide (150 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH 9
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B (isocratic)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Selected Reaction Monitoring (SRM)
-
Precursor Ion (m/z): [M-H]⁻
-
Product Ion (m/z): Specific fragment ion for this compound
-
Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature) for maximum signal intensity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for HILIC analysis issues.
References
- 1. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zodiaclifesciences.com [zodiaclifesciences.com]
- 6. it.restek.com [it.restek.com]
- 7. foodsafety.or.kr [foodsafety.or.kr]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor peak shape in Glucuronolactone chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of Glucuronolactone.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in chromatography. For this compound, this can be attributed to several factors:
-
Secondary Interactions: As a polar compound, this compound can engage in unwanted interactions with residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] These acidic silanols can interact strongly with polar functional groups on the analyte, causing a portion of the molecules to elute more slowly, resulting in a tailed peak.[3][4]
-
Mobile Phase pH: The pH of the mobile phase is a critical factor.[5][6] If the pH is too close to the pKa of the analyte (in this case, its hydrolyzed form, glucuronic acid), a mixture of ionized and unionized species may exist, leading to peak distortion and tailing.[5][7]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing and a decrease in retention time.[3][8] To check if this is the cause, dilute the sample and reinject.[3]
-
Column Degradation: Over time, columns can degrade. This may involve the creation of voids in the packing material or the accumulation of contaminants on the inlet frit.[1][3] A partially blocked frit can distort the sample band before separation begins, affecting all peaks.[8]
Q2: What are the primary causes of peak fronting in my chromatogram?
Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur. Potential causes include:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting, often appearing as a sharp front edge with a broader leading shoulder.[4][8][9]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause the analyte band to spread improperly at the column inlet, resulting in a distorted, fronting peak.[1]
-
Column Collapse: Though rare with modern, stable columns, operating at extreme pH or temperature can cause the stationary phase bed to collapse, leading to poor peak shape.[4]
Q3: I am observing split peaks for this compound. What could be the issue?
Split peaks suggest that the analyte band is being divided into two or more parts during the analysis. Common reasons include:
-
Partially Blocked Column Frit: Debris from the sample or HPLC system can clog the inlet frit of the column, causing the sample flow path to split and leading to distorted or split peaks for all analytes.[8]
-
Mobile Phase pH near Analyte pKa: When the mobile phase pH is very close to the analyte's pKa, the presence of both the acidic and basic forms of the compound can lead to peak splitting or the appearance of shoulders.[5][7]
-
Injection Solvent Effects: Injecting the sample in a solvent that is immiscible with the mobile phase or is too strong can cause the peak to split.[9]
-
Co-elution with an Impurity: The presence of an interfering compound in the sample matrix that elutes very close to this compound can be mistaken for a split peak.[2]
Q4: this compound shows poor retention on my C18 column. How can this be improved?
This is a fundamental challenge in this compound analysis. Due to its high polarity and low molecular weight, it is not well-retained on traditional non-polar reverse-phase (RPLC) columns like C18.[10] Here are effective strategies to overcome this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative designed for highly polar compounds. It uses a polar stationary phase (e.g., amide, amino, or silica) and a mobile phase with a high concentration of organic solvent.[10] An amide-bonded HILIC column with an alkaline (pH 9) acetonitrile-rich mobile phase has been shown to provide good retention and peak shape for this compound.[10]
-
Derivatization: To make this compound more suitable for RPLC and enhance detection, it can be chemically modified. Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) converts the molecule into a less polar, UV-absorbing derivative, which improves its retention on C18 columns.[10][11][12][13]
-
Use of Specialized Columns: Employing a modern, highly deactivated reverse-phase column with minimal residual silanol activity can help reduce secondary interactions and improve peak shape, even if retention remains low.[2][14]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Comparative Data & Methodologies
Table 1: Comparison of Chromatographic Modes for this compound Analysis
| Feature | Reverse-Phase (RPLC) | RPLC with PMP Derivatization | HILIC |
| Principle | Separation on a non-polar stationary phase.[10] | Chemical modification to increase hydrophobicity and add a UV chromophore.[11][12] | Separation on a polar stationary phase with a high organic content mobile phase.[10] |
| Stationary Phase | C18, C8 | C18, C8 | Amide, Amino, Silica[10] |
| Mobile Phase | High aqueous content (e.g., water/methanol). | Acetonitrile (B52724)/Buffer gradients.[11] | High acetonitrile content with aqueous buffer (e.g., 90:10 ACN:Buffer).[10] |
| Pros | Simple, widely available columns. | Greatly improved retention and UV detection.[11] | Excellent retention for polar compounds, MS-friendly mobile phases.[10] |
| Cons | Very poor retention for this compound.[10] | Requires extra sample preparation steps (hydrolysis, derivatization).[12] | Can have longer equilibration times; sensitive to water content. |
| Citation(s) | [10] | [11][12] | [10] |
Table 2: Quick Troubleshooting Reference Guide
| Problem | Potential Cause | Recommended Solution(s) | Citation(s) |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH (e.g., to 3.0) to protonate silanols; Use a highly end-capped column. | [2] |
| Column overload | Dilute the sample and reinject. | [3][8] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. | [1] |
| Sample overload | Reduce injection volume or sample concentration. | [4] | |
| Split Peak | Blocked column inlet frit | Reverse and flush the column; if unresolved, replace the column. | [8] |
| Mobile phase pH is too close to analyte pKa | Adjust mobile phase pH to be at least 1-2 units away from the pKa. | [5][7] |
Key Experimental Protocols
Protocol 1: HILIC Method for this compound Analysis
This protocol is based on a validated method for analyzing this compound in beverages and is ideal for achieving good retention and sensitivity, especially when coupled with mass spectrometry.[10]
-
Column Selection: Utilize a HILIC column with an amide-bonded stationary phase.[10]
-
Mobile Phase Preparation: Prepare an alkaline, acetonitrile-rich mobile phase. A recommended composition is acetonitrile and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) adjusted to pH 9. The organic content should be high (e.g., 90%).[10]
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Gradient: An isocratic elution is often sufficient, but a shallow gradient (e.g., increasing the aqueous portion slightly) can be used to optimize peak shape.
-
Column Temperature: Maintain a constant temperature, such as 30 °C, to ensure reproducibility.
-
-
Detection: This method is highly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS), typically in negative ion mode for this compound.[10]
Protocol 2: RPLC Method via PMP Derivatization
This protocol involves a chemical derivatization step to make this compound suitable for standard reverse-phase chromatography and UV detection.[11][12]
-
Lactone Hydrolysis: Dissolve the sample in an alkaline solution (e.g., 0.3 M NaOH) to facilitate the spontaneous hydrolysis of the this compound intra-ester linkage to its free-acid form, glucuronic acid.[11][12]
-
Derivatization Reaction:
-
Add a methanolic solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) to the sample.
-
Incubate the mixture at an elevated temperature (e.g., 70 °C) for a specified time to complete the reaction.[11]
-
Neutralize the reaction with an acid (e.g., HCl).
-
-
Extraction: Extract the PMP-derivative using a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove excess reagent and prepare for injection.
-
Chromatographic Conditions:
-
Column: Use a standard C18 column.
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically used.
-
Detection: Monitor the eluent with a UV detector at the appropriate wavelength for the PMP derivative.
-
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. foodsafety.or.kr [foodsafety.or.kr]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Ataman Kimya [atamanchemicals.com]
- 14. Separation of D-Glucuronolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Method refinement for Glucuronolactone extraction from complex biological matrices
Welcome to the technical support center for the refined extraction of Glucuronolactone from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate Sorbent Chemistry: The highly polar nature of this compound may lead to poor retention on non-polar (e.g., C18) or weak ion-exchange sorbents. | Select a mixed-mode or a strong anion exchange (SAX) sorbent. For mixed-mode sorbents, a combination of reversed-phase and strong anion exchange can be effective. |
| Sample pH Not Optimized: If the sample pH is not suitable for the sorbent, this compound may not be retained effectively. For anion exchange, the pH should be such that this compound is ionized. | Adjust the sample pH to be at least 2 units above the pKa of glucuronic acid (~3.2) to ensure it is deprotonated and can bind to the anion exchange sorbent. | |
| Elution Solvent Too Weak: The elution solvent may not be strong enough to displace the retained this compound from the sorbent. | For anion exchange sorbents, use an elution solvent with a high salt concentration or a pH that neutralizes the charge on the this compound or the sorbent. For example, a solvent containing a volatile acid like formic acid can be effective. | |
| Flow Rate Too High: A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent. | Decrease the flow rate during sample loading to allow for adequate equilibration and binding. | |
| Poor Reproducibility | Inconsistent Sorbent Bed Conditioning: Failure to properly condition and equilibrate the SPE cartridge can lead to variable results. | Always pre-condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with the loading buffer. Ensure the sorbent bed does not dry out before sample loading. |
| Matrix Overload: High concentrations of endogenous compounds in the biological matrix can compete with this compound for binding sites on the sorbent. | Dilute the sample before loading or use a larger capacity SPE cartridge. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inappropriate Extraction Solvent: Due to its high polarity, this compound has low solubility in many common non-polar organic solvents used for LLE. | Use a more polar organic solvent such as ethyl acetate (B1210297) or a mixture of solvents (e.g., isopropanol (B130326):dichloromethane). Consider using a salting-out agent (e.g., sodium chloride, ammonium (B1175870) sulfate) in the aqueous phase to increase the partitioning of this compound into the organic phase. |
| Sample pH Not Optimized: The pH of the aqueous phase can significantly impact the partitioning of this compound. | Adjust the pH of the sample. For extracting the acidic form, lower the pH to below its pKa (~3.2). | |
| Emulsion Formation | High Concentration of Lipids and Proteins: Biological matrices like plasma and tissue homogenates are rich in lipids and proteins that can act as emulsifying agents. | Centrifuge the sample at a higher speed and for a longer duration. Add a small amount of a different organic solvent to break the emulsion. Gentle mixing or swirling instead of vigorous shaking can help prevent emulsion formation. |
| Analyte Instability | Degradation at Extreme pH: this compound can be susceptible to hydrolysis, especially at high or low pH. | Perform the extraction at a neutral or slightly acidic pH if possible and minimize the extraction time. |
Protein Precipitation (PPT) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Protein Removal | Insufficient Precipitant Volume: Not adding a sufficient volume of the precipitating agent (e.g., acetonitrile, methanol (B129727), or trichloroacetic acid) will result in incomplete protein precipitation. | A precipitant to sample ratio of at least 3:1 (v/v) is generally recommended. For acetonitrile, a 2:1 ratio can be effective.[1] |
| Inadequate Mixing or Incubation: Insufficient mixing or a short incubation time can lead to incomplete protein precipitation. | Vortex the sample thoroughly after adding the precipitant and allow it to incubate, for example, on ice or at -20°C, for a sufficient period (e.g., 10-20 minutes) to ensure complete precipitation. | |
| Co-precipitation of this compound | Analyte Trapped in the Protein Pellet: this compound may get entrapped within the precipitated protein pellet, leading to lower recovery. | After adding the precipitant and vortexing, centrifuge at a high speed to form a tight pellet. Carefully collect the supernatant without disturbing the pellet. A second extraction of the pellet with the precipitant can be performed to recover any trapped analyte. |
| Matrix Effects in LC-MS Analysis | Presence of Phospholipids (B1166683) and Other Endogenous Components: The supernatant after PPT can still contain high levels of phospholipids and other matrix components that can cause ion suppression or enhancement in the mass spectrometer. | Use a protein precipitation plate that includes a phospholipid removal sorbent. Alternatively, a subsequent clean-up step using SPE or LLE can be employed. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound from plasma?
A1: The choice of method depends on the specific requirements of your assay.
-
Protein Precipitation (PPT) is the simplest and fastest method, making it suitable for high-throughput screening. However, it may result in significant matrix effects.
-
Solid-Phase Extraction (SPE) , particularly with a mixed-mode or strong anion exchange sorbent, generally provides the cleanest extracts and highest recovery, minimizing matrix effects. This is often the preferred method for quantitative bioanalysis.
-
Liquid-Liquid Extraction (LLE) can be effective if the solvent system and pH are optimized, but it can be more labor-intensive and may suffer from emulsion formation.
Q2: How can I improve the recovery of the highly polar this compound using reversed-phase SPE?
A2: For reversed-phase SPE, you can try to increase the polarity of the loading solution by diluting your sample with a weak, aqueous buffer. This will enhance the retention of polar compounds. However, for a highly polar analyte like this compound, a more polar or ion-exchange-based sorbent is generally recommended.
Q3: What is the best way to minimize matrix effects when analyzing this compound in urine by LC-MS?
A3: Urine is a complex matrix. To minimize matrix effects, a thorough sample clean-up is crucial. Solid-Phase Extraction (SPE) with a strong anion exchange or mixed-mode sorbent is highly effective at removing interfering salts and other endogenous compounds. Diluting the urine sample before extraction can also help reduce the concentration of matrix components.
Q4: Can I use the same extraction protocol for both free this compound and its conjugates?
A4: Not necessarily. Glucuronide conjugates are significantly more polar than the parent compound. An extraction method optimized for this compound might not be suitable for its more polar conjugates. You may need to use a more polar-retentive SPE sorbent or a different LLE solvent system for the conjugates. Often, a method is developed to extract both, but it requires careful optimization.
Q5: My LLE results for tissue homogenates are inconsistent. What could be the reason?
A5: Inconsistent results with tissue homogenates can be due to several factors:
-
Incomplete Homogenization: Ensure your tissue is thoroughly homogenized to achieve a uniform sample.
-
Variable Lipid Content: Different tissue samples can have varying lipid content, affecting partitioning and potentially leading to emulsions.
-
Analyte Binding: this compound might bind to cellular components. Ensure your homogenization buffer and extraction conditions are optimized to release the analyte.
Data Presentation
The following tables summarize typical performance data for different extraction methods. Please note that these values can vary depending on the specific biological matrix, instrumentation, and protocol optimization.
Table 1: Comparison of Extraction Method Performance for this compound
| Method | Typical Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 85 - 105% | Low ng/mL | Low to mid ng/mL | High selectivity, clean extracts, good reproducibility | More time-consuming and costly than PPT |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Mid ng/mL | Mid to high ng/mL | Good for removing non-polar interferences | Can be labor-intensive, potential for emulsions |
| Protein Precipitation (PPT) | 80 - 100% | High ng/mL | High ng/mL | Fast, simple, high-throughput | High matrix effects, less clean extracts |
Note: The LOD and LOQ are highly dependent on the sensitivity of the analytical instrument (e.g., LC-MS/MS). A study on enterolactone (B190478) glucuronide in human plasma reported a lower limit of quantification (LLOQ) of 26 pM using LC-MS/MS after a simple sample cleanup, highlighting the sensitivity achievable with modern instrumentation.[2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulates.
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate some proteins and adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode strong anion exchange SPE cartridge (e.g., 30 mg/1 mL).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge by passing 1 mL of the sample loading buffer (e.g., 2% formic acid in water). Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Tissue Homogenate
-
Homogenization:
-
Homogenize approximately 100 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS) pH 7.4.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
-
Extraction:
-
Transfer 500 µL of the supernatant to a clean tube.
-
Add 1.5 mL of a mixture of isopropanol and dichloromethane (B109758) (e.g., 1:2 v/v).
-
Add a salting-out agent, such as 200 mg of sodium chloride.
-
Vortex for 2 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully collect the upper organic layer.
-
Repeat the extraction step on the aqueous layer with another 1.5 mL of the organic solvent mixture.
-
Combine the organic extracts and evaporate to dryness under nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of mobile phase for analysis.
-
Protocol 3: Protein Precipitation (PPT) of this compound from Urine
A study comparing different protein precipitation methods for urine found that a combination of acetone (B3395972) and TCA precipitation provided good protein removal.[3]
-
Sample Preparation:
-
Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any sediment.
-
-
Precipitation:
-
To 1 mL of urine, add 8 mL of ice-cold acetone.
-
Incubate at -20°C for 1 hour.[3]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Discard the supernatant.
-
-
Second Precipitation (Optional, for cleaner sample):
-
To the pellet, add 1 mL of 10% trichloroacetic acid (TCA) in acetone.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Discard the supernatant.
-
-
Washing and Drying:
-
Wash the pellet with 1 mL of ice-cold acetone.
-
Centrifuge and discard the supernatant.
-
Air-dry the pellet.
-
-
Reconstitution:
-
Reconstitute the pellet in a suitable buffer or mobile phase for analysis.
-
Visualizations
Glucuronidation Pathway
The following diagram illustrates the glucuronidation pathway, a major phase II metabolic route for the detoxification and elimination of various compounds, where UDP-glucuronic acid (the activated form of glucuronic acid) is conjugated to a substrate. This compound is a precursor to and a metabolite of glucuronic acid.[4][5]
Caption: The glucuronidation pathway for xenobiotic metabolism.
General Experimental Workflow for this compound Extraction and Analysis
This diagram outlines the general steps involved from sample collection to final analysis.
Caption: General workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput LC-MS/MS Method for Direct Quantification of Glucuronidated, Sulfated, and Free Enterolactone in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized and Reproducible Urine Preparation Protocol for Cancer Biomarkers Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glucuronidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of Glucuronolactone in Aqueous Solutions
Welcome to the technical support center for Glucuronolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in aqueous solutions for experimental use. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound instability in aqueous solutions is its susceptibility to hydrolysis. In water, this compound exists in a reversible equilibrium with its open-chain form, D-glucuronic acid. This hydrolysis reaction is catalyzed by both acidic and basic conditions and is accelerated by increased temperatures. The lactone ring, a cyclic ester, is cleaved in the presence of water to form the carboxylic acid and hydroxyl groups of glucuronic acid.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis of this compound is significantly influenced by pH. Generally, the decomposition rate is slower in acidic conditions. As the pH increases and becomes more alkaline, the rate of hydrolysis increases. For instance, a study on a similar compound containing glucuronic acid showed that degradation was more pronounced under alkaline conditions. Therefore, to maintain the integrity of the lactone form, it is recommended to work with solutions at a neutral or slightly acidic pH whenever experimentally feasible.
Q3: What is the impact of temperature on this compound stability?
A3: Temperature is a critical factor in the stability of this compound. Higher temperatures provide the necessary energy to overcome the activation barrier for the hydrolysis reaction, thus accelerating the degradation of the lactone ring. For short-term storage of aqueous solutions, it is advisable to keep them refrigerated (2-8°C). For long-term storage, freezing (-20°C or -80°C) is recommended, although the impact of freeze-thaw cycles should be considered.
Q4: Which buffers are recommended for experiments with this compound?
A4: The choice of buffer can influence the stability of this compound. Some studies suggest that phosphate (B84403) buffers may accelerate the hydrolysis of lactones compared to other buffers like Tris. When selecting a buffer, it is important to consider its pH and potential catalytic effects on the hydrolysis of the lactone. It is recommended to perform preliminary stability tests of this compound in the chosen buffer system under the experimental conditions.
Q5: How should I prepare stock solutions of this compound?
A5: To maximize stability, it is best to prepare fresh stock solutions for each experiment. If a stock solution needs to be stored, it should be prepared in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1] These solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.[1] Avoid long-term storage of stock solutions in aqueous buffers due to the risk of hydrolysis.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound into glucuronic acid due to hydrolysis. | 1. Prepare fresh solutions: Always prepare this compound solutions immediately before use.2. Control pH: Ensure the pH of your experimental buffer is neutral or slightly acidic.3. Control Temperature: Perform experiments at the lowest feasible temperature and avoid prolonged incubation at elevated temperatures.4. Solvent Choice: For stock solutions, use anhydrous DMSO or ethanol and store at -80°C in small aliquots.[1] |
| Precipitation of this compound in the experimental medium. | The solubility of this compound may be exceeded, or interactions with other components in the medium could be occurring. | 1. Check Solubility: Verify the solubility of this compound in your specific medium and at the intended concentration.2. Dissolution Method: Ensure the compound is fully dissolved in a small amount of an appropriate solvent (e.g., DMSO) before adding it to the aqueous medium.3. pH Adjustment: The pH of the final solution might affect solubility. Adjust as necessary while considering stability. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different samples. | 1. Standardize Preparation: Ensure a consistent and rapid procedure for preparing and adding the this compound solution to each replicate.2. Minimize Time Delays: Add the this compound solution to all replicates at the same time relative to the start of the experiment.3. Aliquot Stock Solutions: Use single-use aliquots of the stock solution to avoid variability from multiple freeze-thaw cycles.[1] |
| Observed pH shift in the experimental medium after adding this compound. | The hydrolysis of this compound to glucuronic acid will release protons, leading to a decrease in the pH of a weakly buffered solution. | 1. Use a Robust Buffer: Employ a buffer with sufficient buffering capacity at the desired experimental pH.2. Monitor pH: Check the pH of the medium after the addition of this compound and adjust if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of solid this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer
This protocol provides a method to assess the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for separating this compound and glucuronic acid.
-
Incubator or water bath set to the desired experimental temperature (e.g., 37°C).
Procedure:
-
Dilute the this compound stock solution to the final experimental concentration in the chosen aqueous buffer.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentrations of this compound and glucuronic acid.
-
Incubate the remaining solution at the desired experimental temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Quantify the peak areas of this compound and glucuronic acid at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the specific buffer and temperature.
Visualizations
Caption: Reversible hydrolysis of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Role of this compound in the Glucuronidation Pathway.
References
Optimization of collision energy for Glucuronolactone in tandem mass spectrometry
Technical Support Center: Glucuronolactone Analysis
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the optimization of collision energy in the tandem mass spectrometry analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is collision energy, and why is its optimization critical for this compound analysis?
Collision-Induced Dissociation (CID) is a fundamental technique in tandem mass spectrometry where ions are fragmented through collisions with neutral gas molecules.[1] The kinetic energy of these collisions, known as collision energy (CE), is a critical parameter. Optimizing the CE is essential to ensure controlled and reproducible fragmentation of the this compound precursor ion.
Proper optimization maximizes the signal intensity of specific, structurally informative product ions, which is crucial for:
-
Enhanced Sensitivity: Achieving the lowest possible limits of detection and quantification.[2]
-
Improved Specificity: Ensuring that the monitored transitions are unique to this compound, minimizing interferences.
-
Structural Elucidation: Generating a consistent fragmentation pattern to confirm the analyte's identity.
An unoptimized CE can lead to either insufficient fragmentation (low product ion signal) or excessive fragmentation into small, non-specific ions, compromising the quality of the analysis.[3]
Q2: What are the expected precursor and product ions for this compound in tandem mass spectrometry?
This compound is closely related to glucuronic acid, and its fragmentation behavior is often discussed in the context of glucuronide conjugates. In negative ion mode, which is common for this class of compounds, the deprotonated molecule is selected as the precursor ion. The subsequent fragmentation in the collision cell yields characteristic product ions. While this compound itself has a distinct pattern, the fragmentation of the glucuronate moiety is well-characterized.
The table below summarizes the key ions observed for compounds containing the glucuronate structure.
Table 1: Typical Mass Spectrometry Parameters for this compound and Related Structures
| Ionization Mode | Precursor Ion (m/z) | Common Product Ions (m/z) | Notes |
| Negative ESI | [M-H]⁻ | 113 | This ion results from the loss of water (H₂O) and carbon dioxide (CO₂) from the m/z 175 fragment.[4] |
| 175 | Represents the deprotonated glucuronic acid after a neutral loss of water.[4] | ||
| Positive ESI | [M+H]⁺ | Varies | Fragmentation in positive mode often involves losses of water (H₂O) and carbon monoxide (CO).[5][6] |
| Neutral Loss | N/A | 176 | The neutral loss of the glucuronide moiety (C₆H₈O₆) is a characteristic feature for identifying glucuronide conjugates in a sample.[3] |
Experimental Protocols & Troubleshooting
Q3: How do I perform a collision energy optimization experiment for this compound?
A systematic approach is required to determine the optimal collision energy for each precursor-to-product ion transition on a specific instrument.
Detailed Methodology:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in an appropriate solvent compatible with the mobile phase.[7]
-
Direct Infusion: Introduce the standard solution directly into the mass spectrometer's ion source using a syringe pump at a stable flow rate. This ensures a consistent ion signal.
-
Instrument Setup:
-
Set the mass spectrometer to the desired ionization mode (typically negative ESI for this compound).
-
Optimize ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to maximize the signal of the precursor ion ([M-H]⁻).[7]
-
-
Precursor Ion Selection: In the first quadrupole (Q1), set the instrument to isolate the deprotonated precursor ion of this compound.
-
Collision Energy Ramp:
-
Program the instrument to acquire MS/MS data while systematically stepping the collision energy across a relevant range (e.g., 5 to 50 eV).
-
The instrument will fragment the selected precursor ion at each CE value in the collision cell (Q2) and scan for the resulting product ions in the third quadrupole (Q3).
-
-
Data Analysis:
-
Identify the most abundant and specific product ions from the MS/MS scans.
-
For each product ion of interest, plot its measured intensity against the corresponding collision energy value.
-
The optimal collision energy is the value that produces the maximum signal intensity for that specific transition.
-
-
Automation: Software platforms like Skyline can automate the process of creating CE optimization methods and analyzing the resulting data, which is highly efficient for multiple transitions.[8][9]
Q4: What are common issues encountered during optimization and how can they be resolved?
The following table outlines common problems, their potential causes, and recommended solutions to troubleshoot the optimization process.
Table 2: Troubleshooting Guide for Collision Energy Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Ion Signal | 1. Collision energy is too low, resulting in insufficient fragmentation. 2. Collision energy is too high, causing excessive fragmentation into very small, unmonitored ions.[3] 3. Low precursor ion intensity. | 1. Perform a systematic CE ramp experiment over a wide energy range (e.g., 5-50 eV) to find the optimal point. 2. Re-optimize ion source parameters to maximize the precursor ion signal before starting the MS/MS optimization. |
| Unstable or Fluctuating Signal | 1. Unstable electrospray in the ion source. 2. Inconsistent flow from the infusion pump. 3. Low sample concentration leading to poor ion statistics. | 1. Check and clean the ion source. Adjust source parameters like gas flows, temperatures, and voltages.[7] 2. Ensure the syringe pump is functioning correctly and there are no blockages or leaks in the fluidic path. 3. Use a higher concentration standard for optimization experiments. |
| Multiple Product Ions Observed | 1. Different fragmentation pathways are activated at different collision energies.[2] 2. Presence of in-source fragmentation. | 1. Optimize the CE for the most abundant and specific product ion for quantification in Selected Reaction Monitoring (SRM). 2. If multiple fragments are needed for confirmation, determine the optimal CE for each individually or consider using a stepped CE approach.[10][11] 3. Reduce in-source fragmentation by lowering source voltages (e.g., fragmentor or cone voltage). |
| Optimal CE Value Differs from Literature | 1. Differences in mass spectrometer geometry (e.g., collision cell length, design). 2. Variation in collision gas type (e.g., Argon vs. Nitrogen) and pressure. 3. Instrument-specific tuning parameters. | 1. This is expected. Collision energy values are instrument-dependent and generally not directly transferable. 2. Always perform CE optimization on the specific instrument that will be used for the analysis. |
Visualizing this compound Fragmentation
The fragmentation of glucuronide-related structures in negative ion mode typically follows a predictable pathway, which is useful for confirming the identity of the analyte.
References
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. foodsafety.or.kr [foodsafety.or.kr]
- 8. skyline.ms [skyline.ms]
- 9. skyline.ms [skyline.ms]
- 10. Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Matrix Effects in Glucuronolactone LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Glucuronolactone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two common methods for evaluating matrix effects are the post-column infusion method and the post-extraction spike method.[2][3]
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] It involves infusing a constant flow of a this compound standard solution into the MS detector post-column while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate the retention times at which matrix components are causing interference.
-
Post-Extraction Spike Method: This quantitative approach compares the response of this compound spiked into a pre-extracted blank matrix sample with the response of a pure standard solution at the same concentration.[2] The ratio of these responses provides a quantitative measure of the matrix effect.
Q3: What are the primary strategies to reduce or eliminate matrix effects?
A3: The main strategies to combat matrix effects can be categorized into three areas:
-
Sample Preparation: The most effective way to minimize matrix effects is to remove interfering components before analysis.[4]
-
Chromatographic Separation: Optimizing the LC method can separate this compound from co-eluting matrix components.
-
Correction using Internal Standards: This involves adding a compound that behaves similarly to the analyte to compensate for signal variations.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to matrix effects in this compound LC-MS/MS analysis.
Issue 1: Poor reproducibility and accuracy in quantitative results.
This is a primary indicator of unmanaged matrix effects. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor reproducibility and accuracy.
Issue 2: Significant ion suppression observed at the retention time of this compound.
If you have identified ion suppression using the post-column infusion technique, the following steps can help mitigate it.
Caption: Workflow for addressing identified ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Energy Drinks
This protocol is adapted from a method for analyzing this compound in a relatively simple matrix.[5] For more complex matrices like plasma or urine, further cleanup steps such as Solid Phase Extraction (SPE) would be necessary.
-
Weigh 1.0 g of the liquid sample into a 15 mL centrifuge tube.
-
Add 8 mL of water and shake for 30 minutes.
-
Transfer the solution to a 10 mL volumetric flask and bring the volume to 10 mL with water.
-
Take a 1 mL aliquot and dilute it to 10 mL with the initial mobile phase.
-
Filter the final solution through a 0.2 µm PVDF syringe filter before injecting it into the LC-MS/MS system.[5]
Protocol 2: Generic Solid Phase Extraction (SPE) for Biological Fluids
For complex biological matrices like plasma or serum, a more rigorous cleanup is required. Polymeric mixed-mode SPE can be very effective at removing phospholipids (B1166683) and other interferences.[6]
-
Pre-treat Sample: Precipitate proteins in 100 µL of plasma by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
Condition SPE Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load Sample: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute this compound with an appropriate solvent (e.g., a higher percentage of organic solvent, possibly with a pH modifier).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects. The values are illustrative and the actual effectiveness will depend on the specific matrix and analyte.
| Sample Preparation Method | Typical Analyte Recovery | Matrix Component Removal | Relative Cost | Throughput |
| Protein Precipitation (PPT) | High | Low[6] | Low | High[7] |
| Liquid-Liquid Extraction (LLE) | Variable[6] | Moderate to High | Moderate | Moderate |
| Solid Phase Extraction (SPE) | High | High | High | Moderate |
| Mixed-Mode SPE | High | Very High[6] | High | Moderate |
Table 2: Strategies for Mitigating Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of interfering matrix components.[1] | Simple and fast. | May decrease sensitivity below the limit of quantification.[1] |
| Chromatographic Separation | Separates the analyte peak from co-eluting interferences. | Can be highly effective with minimal sample manipulation. | May require significant method development time. |
| Matrix-Matched Calibrants | Prepares calibration standards in the same matrix as the samples to mimic the matrix effect. | Can effectively compensate for consistent matrix effects. | Requires a reliable source of blank matrix; does not account for inter-individual matrix variability.[8] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[1][9] | Considered the "gold standard" for correcting matrix effects.[1] Compensates for variability in extraction recovery and matrix effects between different sample lots.[8] | Can be expensive and may not be commercially available for all analytes.[9] |
| Standard Addition | A calibration curve is constructed for each individual sample by spiking it with known concentrations of the analyte.[2] | Highly effective for correcting variable matrix effects between samples. | Time-consuming and requires a larger sample volume.[2] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. foodsafety.or.kr [foodsafety.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
Improving the yield of Glucuronolactone synthesis from glucose derivatives
Technical Support Center: Glucuronolactone Synthesis
Welcome to the technical support center for the synthesis of D-Glucuronolactone from glucose derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing D-Glucuronolactone from glucose or its derivatives?
A1: Several methods exist, each with distinct advantages and challenges. The main approaches include:
-
Oxidation of Starch or Glucose Derivatives: A common industrial method involves oxidizing a starting material like starch with nitric acid, followed by hydrolysis to yield D-glucuronolactone.[1][2] However, this method often suffers from low yields (around 10-15%) and produces hazardous nitrogen monoxide gas.[2]
-
Protected Glucose Oxidation: This multi-step process involves protecting the C-1 position of glucose, selectively oxidizing the C-6 position, and then deprotecting to form glucuronic acid, which is then lactonized.[1][2] While it offers a more controlled reaction, the process is complex and the yields are often low, in the range of 10-20%.[2]
-
Catalytic Oxidation: Modern methods utilize selective oxidizing catalysts like platinum-carbon (Pt/C), palladium-carbon, or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[1] These methods can offer higher yields and safer reaction conditions but may involve expensive catalysts.[1][3]
-
Synthesis from Disaccharides: High-yield processes have been developed using disaccharides like trehalose (B1683222) or sucrose (B13894) as starting materials.[1][4] For example, oxidizing trehalose followed by hydrolysis can produce D-glucuronolactone in yields of 30-40% or higher.[2][4] A method using sucrose involves oxidation and subsequent enzymatic hydrolysis with yeast.[1]
-
Enzymatic and Fermentation Methods: Biocatalytic routes are also being explored. One such method involves the enzymatic conversion of myo-inositol to D-glucuronic acid using myo-inositol oxygenase.[5] Another approach uses the fermentation waste liquid from glycyrrhetinic acid production, which contains glucuronic acid, as a starting material.[6]
Q2: What are the most significant challenges in improving the yield of this compound synthesis?
A2: The primary challenges that researchers face are:
-
Low Yields: Many traditional synthetic routes are plagued by low yields, making the processes economically unviable for large-scale production.[2][7]
-
Side Reactions: The oxidation of glucose is not always selective for the C-6 primary alcohol, leading to the formation of by-products that complicate purification and reduce the yield of the desired product.[6] For instance, the Koenigs-Knorr reaction can produce orthoesters as by-products.[7]
-
Complex Procedures: Methods involving protection and deprotection steps are often multi-stage, time-consuming, and add complexity to the overall synthesis.[1][2]
-
Harsh Reaction Conditions: Some methods require harsh conditions, such as the use of strong oxidants like nitric acid, which pose safety and environmental concerns.[1][6]
-
Catalyst Cost and Activity: While noble metal catalysts can improve selectivity and yield, their high cost can be a significant barrier.[1][3]
-
Product Purification: Isolating pure D-glucuronolactone from the reaction mixture can be difficult and often requires multiple purification steps like crystallization, decolorization with activated carbon, and chromatography.[1][7]
Q3: How is the final lactonization step typically achieved?
A3: D-glucuronic acid and D-glucuronolactone exist in equilibrium.[1] To favor the formation of the lactone, the purified glucuronic acid is typically heated under acidic conditions.[5] For example, one method involves heating the concentrated glucuronic acid solution with glacial acetic acid and a small amount of acetic anhydride (B1165640) at 55-60°C.[6] The lactone then precipitates and can be isolated.
Troubleshooting Guide
Q1: My reaction yield is consistently below 20%. What are the likely causes and how can I improve it?
A1: Persistently low yields are a common issue. Consider the following factors:
-
Choice of Synthesis Route: If you are using older methods like nitric acid oxidation or a complex protection/deprotection sequence, low yields of 10-20% are unfortunately common.[2] Consider switching to a more modern, higher-yielding protocol, such as the catalytic oxidation of trehalose, which can achieve yields of 30-40% or more.[2]
-
Catalyst Inactivity: If using a catalytic method (e.g., Pt/C), the catalyst may be poisoned or deactivated. Ensure you are using a high-quality catalyst and that the reaction mixture is free of potential poisons. The amount of catalyst used can also be a factor; insufficient catalyst will lead to incomplete conversion.[1]
-
Incomplete Oxidation: The oxidation of the primary alcohol at C-6 may be incomplete. Monitor the reaction progress using techniques like TLC or HPLC. You may need to adjust reaction time, temperature, or the amount of oxidizing agent.
-
Suboptimal Reaction Conditions: Temperature and pH are critical. For catalytic oxidations, a specific pH range (e.g., 3 to 10) is often required for optimal performance.[1] For lactonization, ensure the pH is sufficiently acidic and the temperature is appropriate to drive the equilibrium towards the lactone without causing decomposition.[5][8]
-
Product Degradation: The product may be degrading under the reaction or workup conditions. For example, excessive heating during solvent evaporation (e.g., above 30-40°C) can lead to decomposition of intermediates.[8]
Q2: I am observing multiple spots on my TLC plate, indicating significant side-product formation. How can I improve the selectivity of my reaction?
A2: Poor selectivity leads to a complex mixture that is difficult to purify and results in lower yields.
-
Improve Oxidation Selectivity: The key is to selectively oxidize the primary hydroxyl group at C-6 without affecting the secondary hydroxyl groups. Using a selective catalyst system like TEMPO or platinum-based catalysts under controlled pH conditions is crucial.[1]
-
Protecting Groups: If side reactions at other hydroxyl groups are an issue, employing a protection strategy is necessary. The 1,2-hydroxyls are often protected as an isopropylidene ketal.[9] While this adds steps, it ensures the oxidation occurs only at the desired position.
-
Control Reaction Conditions: Over-oxidation can lead to cleavage of the sugar ring. Avoid overly harsh oxidizing agents or excessively long reaction times. Monitor the reaction closely and stop it once the starting material is consumed.
-
Purification Strategy: If side products are unavoidable, optimize your purification protocol. Column chromatography or recrystallization from a suitable solvent system (e.g., an ethanol (B145695)/water mixture) can effectively separate the desired product.[6]
Q3: The final crystallization of this compound is not working well. What can I do?
A3: Crystallization can be challenging due to impurities or incorrect solvent choice.
-
Ensure High Purity: The starting material for crystallization (the crude product) must be sufficiently pure. Impurities can inhibit crystal formation. Consider an additional purification step before crystallization, such as passing the solution through activated carbon to remove colored impurities.[1]
-
Solvent System: The choice of solvent is critical. Aqueous ethanol is commonly used for the recrystallization of this compound.[6] Experiment with different ratios of ethanol to water to find the optimal conditions for your product.
-
Seeding: If crystals are slow to form, adding a small seed crystal of pure this compound can initiate crystallization.[1]
-
Concentration and Temperature: Ensure the solution is sufficiently concentrated. After dissolving the crude product in the hot solvent, allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
Data on Synthesis Yields
The yield of this compound is highly dependent on the chosen synthetic pathway. The table below summarizes reported yields from various methods.
| Starting Material | Synthesis Method | Reported Yield | Reference |
| Starch | Nitric acid oxidation, followed by hydrolysis | ~10 - 15% | [2] |
| Glucose | C-1 protection, C-6 oxidation, deprotection | ~10 - 20% | [2] |
| Trehalose | Catalytic oxidation (PtO₂), followed by hydrolysis | ~30 - 40% | [2][4] |
| α-D-Glucose | Di-O-isopropylidene protection, Pt/C oxidation, lactonization | ~56% (protection step) | [9] |
| D-Glucuronolactone | Acetylation with Ac₂O and perchloric acid | >90% (derivative) | [9] |
| Sucrose | Catalytic oxidation followed by enzymatic hydrolysis | High Yield* | [1] |
Note: The patent describes the method as "significantly high yield" without providing a specific quantitative value in the abstract.[1]
Experimental Protocols
Protocol 1: Synthesis from α-D-Glucose via Protection and Catalytic Oxidation
This method involves the protection of hydroxyl groups, selective oxidation, and subsequent lactonization.[9]
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1)
-
To a suspension of finely powdered α-D-glucose in acetone (B3395972), add concentrated sulfuric acid dropwise while cooling in an ice bath.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a sodium carbonate solution.
-
Filter the solid and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting pale-yellow oil from acetone to obtain the product. A yield of 56% has been reported for this step.[9]
Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose (2)
-
Dissolve the di-isopropylidene glucose (1) in 40% acetic acid.
-
Heat the solution on a water bath at 70°C for approximately 55 minutes to hydrolyze the 5,6-O-isopropylidene group.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the solution with sodium carbonate.
-
Evaporate the solvent under vacuum to yield the product.
Step 3: Catalytic Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate (3)
-
Dissolve the mono-isopropylidene glucose (2) in water.
-
Add a Pt/C catalyst to the solution.
-
Heat the mixture and bubble pure oxygen through it while maintaining a stable pH with sodium bicarbonate solution.
-
After the reaction is complete, filter off the catalyst to obtain an aqueous solution of the sodium salt.
Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone (4)
-
Cool the aqueous solution of the sodium salt (3).
-
Carefully add sulfuric acid until the pH reaches 2.
-
The acidic conditions will induce the closure of the lactone ring.
-
Extract the product with a suitable organic solvent and purify as needed.
Protocol 2: Synthesis from Trehalose by Catalytic Oxidation
This protocol provides a higher yield in fewer steps compared to the protected glucose route.[2]
-
Charge a glass reactor with trehalose, platinum oxide (catalyst), and water.
-
Heat the mixture to 60°C with agitation.
-
Bubble oxygen gas through the reaction mixture for approximately 24 hours.
-
After the reaction, cool the mixture and remove the catalyst by filtration.
-
The resulting solution contains oxidized trehalose, which is then hydrolyzed (e.g., by acid catalysis) to yield D-glucuronic acid.
-
The solvent is distilled off under vacuum.
-
The resulting D-glucuronic acid is then lactonized as described previously to yield D-glucuronolactone. A yield of 35% has been reported for this overall process.[2]
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. US20090030194A1 - Process for Production of Glucuronic Acid and/or this compound - Google Patents [patents.google.com]
- 2. EP0864580A2 - Process for producing D-glucuronolactone - Google Patents [patents.google.com]
- 3. CN101679936A - Method for producing glucuronic acid by glucuronic acid fermentation - Google Patents [patents.google.com]
- 4. EP0864580B1 - Process for producing D-glucuronolactone - Google Patents [patents.google.com]
- 5. WO2006066072A2 - Production of glucurono-3,6-lactone with low environmental impact - Google Patents [patents.google.com]
- 6. CN104250271A - Method for preparing this compound by using glycyrrhetinic acid fermentation waste liquid - Google Patents [patents.google.com]
- 7. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Addressing spontaneous hydrolysis of Glucuronolactone to glucuronic acid in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the spontaneous hydrolysis of D-glucurono-γ-lactone to D-glucuronic acid in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with D-glucurono-γ-lactone in aqueous solutions?
A1: The main challenge is the spontaneous hydrolysis of the lactone ring of D-glucurono-γ-lactone to form D-glucuronic acid. This is a reversible equilibrium reaction, meaning that in an aqueous solution, both compounds will be present in a dynamic equilibrium. The position of this equilibrium is sensitive to both pH and temperature.
Q2: How do pH and temperature affect the equilibrium between D-glucurono-γ-lactone and D-glucuronic acid?
A2: The hydrolysis of the lactone is accelerated by both acidic and basic conditions, as well as by increased temperature. In acidic solutions, the equilibrium tends to favor the lactone form. Conversely, in neutral to alkaline solutions, the equilibrium shifts towards the open-chain glucuronic acid form. Higher temperatures generally increase the rate at which equilibrium is reached.[1][2] At room temperature in an aqueous solution, an equilibrium mixture may contain approximately 40% lactone and 60% glucuronic acid. Heating to 100°C can accelerate reaching this equilibrium within about 2 hours.
Q3: Can I prevent the hydrolysis of D-glucurono-γ-lactone during my experiments?
A3: Completely preventing hydrolysis in aqueous solutions is difficult due to its spontaneous nature. However, you can minimize it by controlling the experimental conditions. Working at a slightly acidic pH (e.g., pH 3-5) and low temperatures can help to slow down the rate of hydrolysis and favor the lactone form. For long-term storage of standard solutions, it is advisable to prepare them fresh or store them under conditions that minimize hydrolysis (e.g., acidic pH, low temperature).
Q4: How does the hydrolysis affect the quantification of D-glucurono-γ-lactone and D-glucuronic acid?
A4: The interconversion between the two forms can lead to inaccurate quantification if the assay method is not designed to account for it. For instance, if you are trying to quantify only the lactone, its hydrolysis into glucuronic acid during the assay will lead to an underestimation of the lactone concentration. Conversely, if you are measuring total uronic acid, the presence of the lactone might not be fully accounted for unless the method promotes its complete conversion to the acid form.
Q5: What are the common methods for analyzing D-glucurono-γ-lactone and D-glucuronic acid?
A5: The most common analytical methods include High-Performance Liquid Chromatography (HPLC) and colorimetric assays. HPLC offers high specificity and the ability to separate and quantify both compounds simultaneously.[3][4][5] Colorimetric assays, such as the carbazole (B46965) and naphthoresorcinol methods, are often used for the quantification of total uronic acids.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation. | 1. Dilute the sample. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For glucuronic acid, a mobile phase pH well below its pKa (~3.2) is recommended. 3. Wash the column with a strong solvent or replace the column if necessary. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Air bubbles in the system. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and prime the pump. |
| Low sensitivity or no peak | 1. Incorrect detection wavelength. 2. Sample degradation. 3. Improper derivatization (if applicable). | 1. For PMP-derivatized glucuronic acid, the typical detection wavelength is around 245 nm.[3] 2. Prepare fresh samples and standards. Keep them at a low temperature before injection. 3. Optimize the derivatization reaction conditions (pH, temperature, and incubation time). |
| Baseline noise or drift | 1. Contaminated mobile phase or column. 2. Detector lamp issue. 3. Leaks in the system. | 1. Use high-purity solvents and filter the mobile phase. Flush the column. 2. Check the detector lamp's age and intensity. 3. Inspect all fittings and connections for leaks. |
Colorimetric Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inaccurate or non-reproducible results | 1. Interference from other sugars in the sample. 2. Incomplete hydrolysis of glucuronolactone. 3. Variation in reaction time or temperature. | 1. Neutral sugars can interfere with colorimetric uronic acid assays. Consider a sample cleanup step or use a method less prone to such interference. 2. Ensure that the assay conditions (e.g., heating in an acidic environment) are sufficient to convert all this compound to glucuronic acid for total uronic acid measurement. 3. Strictly control the timing and temperature of the color development reaction for all samples and standards. |
| Low color development | 1. Incorrect reagent concentrations. 2. Insufficient heating. 3. Sample matrix interference. | 1. Prepare fresh reagents and verify their concentrations. 2. Ensure the heating block or water bath is at the correct temperature and that samples are heated for the specified duration. 3. Components in the sample matrix can quench the colorimetric reaction. Perform spike and recovery experiments to assess matrix effects. |
| High background color | 1. Contaminated reagents. 2. Presence of interfering substances in the sample that react with the colorimetric reagent. | 1. Use high-purity reagents. 2. Run a sample blank (sample without the colorimetric reagent) to check for background absorbance. |
Data Presentation
Table 1: Influence of pH and Temperature on D-Glucurono-γ-lactone Hydrolysis
| Condition | pH | Temperature (°C) | Predominant Species | Rate of Hydrolysis |
| Acidic | < 3 | 25 | D-Glucurono-γ-lactone | Slow |
| Mildly Acidic | 3 - 5 | 25 | Equilibrium mixture | Moderate |
| Neutral | 7 | 25 | D-Glucuronic Acid | Fast |
| Alkaline | > 8 | 25 | D-Glucuronic Acid | Very Fast |
| Elevated Temp. | 7 | 100 | D-Glucuronic Acid | Very Fast (Equilibrium reached in ~2h) |
Note: This table provides a qualitative summary. The exact equilibrium position and rates depend on the specific buffer and ionic strength.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of D-Glucuronic Acid and D-Glucuronolactone with PMP Derivatization
This protocol is adapted from a method for the analysis of this compound and glucuronic acid in drug formulations.[3] It involves the derivatization of glucuronic acid with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for sensitive UV detection. Since the derivatization occurs under alkaline conditions, any D-glucurono-γ-lactone present will be hydrolyzed to D-glucuronic acid, so this method quantifies the total amount of both.
Materials:
-
D-Glucuronic acid and D-Glucurono-γ-lactone standards
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Chloroform
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., sodium phosphate, pH 7.0)
-
Water (HPLC grade)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of D-glucuronic acid and D-glucurono-γ-lactone in water.
-
Dilute samples to fall within the calibration curve range.
-
-
Derivatization:
-
To 50 µL of the sample or standard solution in a microcentrifuge tube, add 50 µL of 0.3 M NaOH and vortex briefly.
-
Add 100 µL of 0.5 M PMP in methanol.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 0.3 M HCl and vortex.
-
Add 200 µL of water and 200 µL of chloroform. Vortex vigorously for 1 minute to extract excess PMP reagent.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully collect the upper aqueous layer for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 20 mM, pH 7.0) and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 245 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the PMP-derivatized glucuronic acid standards against their concentrations.
-
Determine the concentration of total glucuronic acid in the samples from the calibration curve.
-
Protocol 2: Colorimetric Determination of Total Uronic Acids using the Carbazole Assay
This protocol is a general method for the determination of total uronic acids. It relies on the reaction of uronic acids with carbazole in the presence of sulfuric acid to produce a colored product.
Materials:
-
D-Glucuronic acid standard
-
Sulfuric acid (concentrated, analytical grade)
-
Borax (B76245) (sodium tetraborate)
-
Carbazole (reagent grade)
-
Ethanol
Procedure:
-
Reagent Preparation:
-
Sulfuric acid-borax reagent: Dissolve 0.95 g of borax in 100 mL of concentrated sulfuric acid. This should be done carefully in an ice bath due to the exothermic reaction.
-
Carbazole reagent: Prepare a 0.125% (w/v) solution of carbazole in absolute ethanol. This solution should be stored in a dark bottle and is stable for several weeks.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of D-glucuronic acid (e.g., 100 µg/mL) in water.
-
Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Dilute samples to have a uronic acid concentration within the range of the standard curve.
-
-
Assay:
-
Pipette 1.0 mL of each standard and sample into separate glass test tubes.
-
Place the tubes in an ice bath.
-
Carefully add 5.0 mL of the sulfuric acid-borax reagent to each tube and mix well.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature in a water bath.
-
Add 0.2 mL of the carbazole reagent to each tube and mix.
-
Incubate the tubes at room temperature for 2 hours to allow for color development.
-
-
Measurement and Quantification:
-
Measure the absorbance of the solutions at 530 nm using a spectrophotometer.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of uronic acids in the samples from the standard curve.
-
Mandatory Visualizations
Caption: Equilibrium between D-Glucurono-γ-lactone and D-Glucuronic Acid.
Caption: Workflow for HPLC analysis with PMP derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interconversion Between D-glucuronic Acid and D-glucuronolactone in Subcritical Aqueous Ethanol [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Matrix: A Comparative Guide to the Validation of Analytical Methods for Glucuronolactone in Energy Drinks
For researchers, scientists, and professionals in drug development, the accurate quantification of active ingredients in complex matrices like energy drinks is paramount. This guide provides a comparative overview of validated analytical methods for the determination of glucuronolactone, a common ingredient in these beverages. Experimental data from various studies are summarized to aid in the selection and implementation of a suitable analytical method.
This compound is a naturally occurring substance and is frequently added to energy drinks for its purported detoxifying and performance-enhancing effects.[1] Regulatory bodies in some regions prohibit its use as a food additive, necessitating reliable analytical methods for its detection and quantification to ensure compliance.[2][3] This guide focuses on the validation of chromatographic methods, providing a side-by-side comparison of their performance characteristics.
Comparison of Validated Analytical Methods
The determination of this compound in the complex matrix of energy drinks, which often contain high concentrations of sugars, caffeine, and other potentially interfering compounds, presents an analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for its analysis. The following table summarizes the validation parameters of several published methods.
| Method | Linearity (Correlation Coefficient, r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HILIC-ESI-MS/MS | > 0.998 (20 - 1500 ng/mL) | 6 ng/mL | 20 ng/mL | 96.3 - 99.2 | [2][3] |
| UHPLC-MS/MS | > 0.997 (0.4 - 1.2 mg/100 mL) | Not Reported | Not Reported | Not Reported | [4] |
| GC-MS | > 0.995 | 0.006 - 0.14 ppm | 0.02 - 0.47 ppm | Not Reported | [5] |
| HPLC-PMP Derivatization | Not Reported | Not Reported | Not Reported | Within 4.0% (Reproducibility) | [6] |
| LC-MS/MS | Not Reported | 8.22 mg/L | 2.47 mg/L | 100 | [7][8] |
Key Observations:
-
Sensitivity: The HILIC-ESI-MS/MS method demonstrates the highest sensitivity with a limit of detection of 6 ng/mL.[2][3]
-
Linearity: All reported methods show excellent linearity with correlation coefficients greater than 0.995.[2][3][4][5]
-
Matrix Effects: The use of mass spectrometry detectors (MS/MS) is advantageous in minimizing interference from the complex energy drink matrix.
-
Derivatization: Some methods, like GC-MS and one of the HPLC methods, require a derivatization step to improve the volatility or chromatographic retention of this compound.[5][6] UHPLC-MS/MS methods have been developed that do not require derivatization, simplifying the sample preparation process.[4]
Experimental Protocol: HILIC-ESI-MS/MS Method
This section details the experimental protocol for a validated Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HILIC-ESI-MS/MS) method for the determination of this compound in energy drinks.[2][3]
1. Sample Preparation:
-
Dilute the energy drink sample 100-fold with the initial mobile phase.
-
Filter the diluted sample through a 0.2 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: Amide-bonded stationary phase HILIC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) at pH 9).
-
Flow Rate: As per column specifications.
-
Injection Volume: 5 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Precursor Ion: m/z corresponding to deprotonated this compound.
-
Product Ions: Specific fragment ions of this compound for quantification and confirmation.
4. Validation Parameters:
-
Linearity: Prepare a series of calibration standards in a blank matrix (a this compound-free energy drink or a simulated matrix) over the desired concentration range (e.g., 20 to 1500 ng/mL).[2][3]
-
Accuracy and Precision: Perform recovery studies by spiking a known concentration of this compound into a blank matrix at multiple levels. Analyze the samples in replicate to determine the intra- and inter-day precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][3]
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow of the analytical method validation process, from method development to its application for routine analysis.
Caption: Workflow for the validation of an analytical method.
This comprehensive guide provides a foundation for researchers and scientists to select and validate an appropriate analytical method for the determination of this compound in energy drinks. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the sample throughput. The detailed experimental protocol and the validation workflow diagram serve as practical tools for the implementation of a robust and reliable analytical procedure.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. foodsafety.or.kr [foodsafety.or.kr]
- 3. Development and Validation of an Analytical Method for this compound in Energy Drinks by Hydrophilic Interaction Liquid Chromatography-electrospray Tandem Mass Spectrometry - koreascholar [db.koreascholar.com]
- 4. Simultaneous determination of taurine, this compound and glucuronic acid in energy drinks by ultra high performance liquid chromatography-tandem mass spectrometry (triple quadrupole) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Glucuronolactone and Glucuronic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Glucuronolactone and its metabolic product, glucuronic acid, two critical molecules in various biological processes. This document outlines their respective roles, metabolic pathways, and analytical methodologies for their detection and quantification in biological samples, supported by experimental data and detailed protocols.
Introduction: Key Biological Roles and Applications
This compound and glucuronic acid are closely related carbohydrate molecules that play significant roles in detoxification, metabolism, and the structural integrity of connective tissues. While often discussed together, they have distinct properties and applications in research and drug development.
This compound is a naturally occurring cyclic ester of glucuronic acid.[1] It is a precursor to glucuronic acid and is often used in dietary supplements and energy drinks.[2] Its primary functions are associated with supporting liver health and detoxification processes.[1]
Glucuronic acid is a carboxylic acid derived from glucose. Its most critical role is in the glucuronidation pathway, a major Phase II detoxification process in the liver.[3] In this pathway, the enzyme UDP-glucuronosyltransferase (UGT) conjugates glucuronic acid to various xenobiotics (e.g., drugs, toxins) and endogenous compounds (e.g., bilirubin, steroid hormones), rendering them more water-soluble for excretion.[3][4] Recent studies have also highlighted glucuronic acid as a potential biomarker for longevity and healthspan.
Comparative Overview
The following table summarizes the key characteristics of this compound and glucuronic acid.
| Feature | This compound | Glucuronic Acid |
| Chemical Structure | Cyclic ester of glucuronic acid | Carboxylic acid, oxidized form of glucose |
| Primary Biological Role | Precursor to glucuronic acid, supports detoxification | Key molecule in the glucuronidation pathway for detoxification of xenobiotics and endogenous compounds |
| Metabolic Pathway | Converted to glucuronic acid | Synthesized from glucose via the uronic acid pathway |
| Key Enzyme Involvement | N/A (spontaneous hydrolysis) | UDP-glucuronosyltransferases (UGTs) for conjugation |
| Primary Applications in Research | Studying detoxification pathways, effects on liver health | Investigating drug metabolism, biomarker for disease and aging, component of glycosaminoglycans |
| Common Biological Samples for Analysis | Plasma, Urine, Beverages | Plasma, Urine, Synovial Fluid |
Quantitative Analysis: A Side-by-Side Comparison
While direct comparative studies quantifying the performance of this compound versus glucuronic acid as biomarkers for specific conditions are limited, this section presents available quantitative data from analytical methodologies for their detection.
Table 1: Analytical Parameters for Quantification by HPLC
| Parameter | This compound | Glucuronic Acid | Reference |
| Analytical Method | Ion-exclusion Chromatography with UV detection | Ion-exclusion Chromatography with UV detection | [5] |
| Column | Boston HC-B75 H+ | Boston HC-B75 H+ | [5] |
| Mobile Phase | 5 mmol/L sulfuric acid | 5 mmol/L sulfuric acid | [5] |
| Flow Rate | 0.6 mL/min | 0.6 mL/min | [5] |
| Detection Wavelength | 220 nm | 220 nm | [5] |
| Linear Range | 5 - 600 mg/L | 10 - 1200 mg/L | [5] |
| Limit of Detection (LOD) | 0.1 mg/L | 0.1 mg/L | [5] |
| Limit of Quantification (LOQ) | 0.3 mg/L | 0.3 mg/L | [5] |
| Recovery | 98.21% | 99.69% | [5] |
| Relative Standard Deviation (RSD) | 0.35% | 1.00% | [5] |
Table 2: Analytical Parameters for Quantification by GC-MS
| Parameter | This compound | Glucuronic Acid | Reference |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | [6][7] |
| Derivatization | Silylation with BSTFA + 1% TMCS | Silylation with BSTFA + 1% TMCS | [6][7] |
| Column | DB-624 capillary column (60 m × 0.25 mm × 1.4 μm) | DB-624 capillary column (60 m × 0.25 mm × 1.4 μm) | [7] |
| Carrier Gas | Helium | Helium | [7] |
| Injection Mode | Splitless | Splitless | [7] |
| Limit of Detection (LOD) | 0.006 - 0.14 ppm | 0.06 - 1.1 ppm | [6] |
| Limit of Quantification (LOQ) | 0.02 - 0.47 ppm | 0.2 - 3.8 ppm | [6] |
| Linearity (Correlation Coefficient) | > 0.995 | > 0.97 | [6] |
| Intraday Precision (%RSD) | < 10% | < 10% | [6] |
Experimental Protocols
This section provides detailed methodologies for the simultaneous analysis of this compound and glucuronic acid in biological samples.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from a method for the simultaneous determination of glucuronic acid and this compound using ion-exclusion chromatography.[5]
1. Sample Preparation:
-
For plasma/serum: Perform protein precipitation by adding a 3-fold volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For urine: Dilute the urine sample 1:10 with the mobile phase.
-
Filter the prepared sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Boston HC-B75 H+ column.[5]
-
Mobile Phase: 5 mmol/L sulfuric acid.[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV at 220 nm.[5]
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare standard solutions of this compound and glucuronic acid in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method for the quantification of this compound and glucuronic acid in beverages and can be adapted for biological fluids.[6][7]
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma or urine, add an internal standard.
-
Lyophilize the sample to dryness.
-
Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[6][7]
-
Heat the mixture at 70°C for 30 minutes to facilitate derivatization.
-
After cooling, the sample is ready for injection.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-624 capillary column (60 m × 0.25 mm × 1.4 μm).[7]
-
Carrier Gas: Helium at a constant pressure of 25.6 psi.[7]
-
Injection: 1 µL in splitless mode at 260°C.[7]
-
Oven Temperature Program: Initial temperature of 150°C, ramped at 10°C/min to 260°C.[7]
-
Mass Spectrometer: Electron impact ionization. Monitor characteristic ions for the silylated derivatives of this compound and glucuronic acid.
3. Quantification:
-
Prepare calibration standards of this compound and glucuronic acid and derivatize them in the same manner as the samples.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analytes in the samples using the calibration curve.
Signaling Pathways and Metabolic Routes
The following diagrams illustrate the key metabolic pathways involving this compound and glucuronic acid.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Simultaneous Determination of Glucuronic Acid and this compound Using Ion-exclusion Chromatography [yyhx.ciac.jl.cn]
- 6. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Laboratory Validation of Glucuronolactone Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Glucuronolactone in biological matrices is crucial for pharmacokinetic studies and clinical trials. This guide provides a comprehensive comparison of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. The performance of each method is objectively evaluated with supporting data to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
The quantification of this compound, a naturally occurring substance and a component of some pharmaceuticals and energy drinks, presents analytical challenges due to its high polarity and lack of a strong chromophore. This guide details and compares the methodologies and performance characteristics of HPLC-UV with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization, Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS), and enzymatic assays utilizing this compound Reductase.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) emerges as the most sensitive and specific method, offering a low limit of detection and high-throughput capabilities without the need for derivatization. A multi-laboratory validation of a HILIC-LC-MS/MS method has demonstrated its robustness and reliability.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) provides a more accessible and cost-effective alternative. However, it necessitates a pre-column derivatization step with PMP to enable UV detection, which can increase sample preparation time and introduce variability.
Enzymatic assays offer a functional approach, measuring the activity of this compound through spectrophotometric changes. While potentially simple and rapid, their specificity can be a concern, and detailed performance data in biological matrices are less commonly reported.
Comparative Performance Data
The following table summarizes the key performance parameters for each this compound quantification method. Data for the HILIC-LC-MS/MS method is derived from a cross-laboratory validation study in a beverage matrix, which provides a strong indication of its capabilities.[1] Data for HPLC-UV and enzymatic assays are based on available literature for similar applications.
| Performance Parameter | HILIC-LC-MS/MS[1] | HPLC-UV with PMP Derivatization | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation of a derivatized analyte with UV absorbance detection | Spectrophotometric measurement of an enzyme-catalyzed reaction |
| Matrix | Beverages (Validated) | Drug Formulations[2] | General Biological Samples[3] |
| Limit of Detection (LOD) | 6 ng/mL | Not explicitly stated, method dependent | Microgram range[3] |
| Limit of Quantitation (LOQ) | 20 ng/mL | Not explicitly stated, method dependent | 4 µg[3] |
| Linearity (Correlation Coefficient) | > 0.998 (20 - 1500 ng/mL) | Method dependent | Method dependent |
| Accuracy (Recovery) | 96.3% - 99.2% | Method dependent | Method dependent |
| Precision (RSD) | Intra-day: 1.6% - 14.0%Inter-day: 2.4% - 13.4%Inter-laboratory: 2.7% - 7.0% | Within 4.0% (Reproducibility)[2] | Not explicitly stated |
| Throughput | High | Moderate | High |
| Specificity | High | Moderate to High | Moderate |
| Derivatization Required | No | Yes (PMP)[1][2] | No |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in various laboratory settings.
HILIC-LC-MS/MS Method for this compound Quantification
This method is based on a validated protocol for the analysis of this compound in beverages, which can be adapted for biological matrices with appropriate sample preparation.[1]
Sample Preparation (for beverages, adaptable for biological fluids):
-
Dilute the sample 100-fold with HPLC-grade water.[1]
-
For biological samples (plasma/urine), a protein precipitation step with acetonitrile (B52724) followed by centrifugation is recommended. The supernatant can then be diluted.
Chromatographic Conditions:
-
Column: XBridge™ BEH Amide column (3.5 μm, 2.1 mm × 150 mm)[1]
-
Mobile Phase: pH 9, acetonitrile-rich mobile phase (e.g., 95% acetonitrile with 10 mM ammonium (B1175870) acetate)[1]
-
Flow Rate: 0.25 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Column Temperature: Ambient
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[1]
-
Detection Mode: Selected Reaction Monitoring (SRM)[1]
-
Spray Voltage: 3.5 kV[1]
-
Capillary Temperature: 300°C[1]
HPLC-UV Method with PMP Derivatization
Due to the absence of a suitable chromophore, this compound requires derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for UV detection.[1][2]
Sample Preparation and Derivatization:
-
For biological samples, perform protein precipitation or solid-phase extraction.
-
The intra-ester linkage of this compound is hydrolyzed to the free acid form under alkaline conditions, which then reacts with PMP.[2]
-
Mix the sample with a methanolic solution of PMP and an aqueous solution of sodium hydroxide.
-
Incubate the mixture at an elevated temperature (e.g., 70°C).
-
Neutralize the reaction mixture with an acidic solution.
-
Extract the PMP-derivatized Glucuronic acid with an organic solvent (e.g., chloroform).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile
-
Detection: UV detector set at approximately 245 nm
-
Flow Rate and Temperature: To be optimized based on the specific column and instrument.
Enzymatic Assay using this compound Reductase
This method relies on the enzymatic conversion of this compound and the subsequent measurement of the change in absorbance of a cofactor like NADP+.[4]
Assay Principle: this compound reductase catalyzes the reduction of D-glucurono-3,6-lactone in the presence of NADPH. The decrease in NADPH concentration is monitored spectrophotometrically at 340 nm.
General Procedure:
-
Prepare a reaction mixture containing buffer (e.g., phosphate buffer), NADPH, and the sample.
-
Initiate the reaction by adding a purified solution of this compound reductase.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of absorbance change is proportional to the this compound concentration in the sample.
-
Quantification is achieved by comparing the reaction rate to a standard curve prepared with known concentrations of this compound. This method can quantitatively determine free glucuronic acid in the range of 4 to 200 micrograms.[3]
Mandatory Visualizations
The following diagrams illustrate the workflows for the described this compound quantification methods.
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Workflow for this compound quantification by HPLC-UV with PMP derivatization.
References
- 1. foodsafety.or.kr [foodsafety.or.kr]
- 2. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic determination of free glucuronic acid with this compound reductase. II. Procedure for the enzymatic determination of glucuronic acid and its application to degradation studies of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Activity Measurement for this compound Reductase Using Spectrophotometric Assays [creative-enzymes.com]
A Comparative Analysis of Hepatoprotective Compounds: Glucuronolactone Versus Leading Alternatives
For Immediate Release
A comprehensive review of experimental data reveals the comparative efficacy of Glucuronolactone against other well-established hepatoprotective compounds, namely Silymarin (B1681676), N-acetylcysteine (NAC), and Ursodeoxycholic acid (UDCA). This guide offers researchers, scientists, and drug development professionals an objective analysis of their performance, supported by experimental data from preclinical studies.
Executive Summary
The liver, a central organ in metabolic and detoxification processes, is susceptible to injury from various xenobiotics. This guide delves into the hepatoprotective mechanisms and efficacy of four key compounds. This compound, a naturally occurring substance, primarily supports the body's detoxification pathways.[1] Silymarin, a flavonoid complex from milk thistle, is renowned for its antioxidant and anti-inflammatory properties.[2][3] N-acetylcysteine (NAC) is a precursor to the potent antioxidant glutathione (B108866), crucial for cellular protection.[4] Ursodeoxycholic acid (UDCA), a secondary bile acid, aids in mitigating bile acid-induced liver cell damage.[5][6] While direct comparative clinical trials are limited, preclinical data from animal models of acute liver injury provide valuable insights into their relative efficacy.
Comparative Efficacy in Preclinical Models
To provide a standardized comparison, this guide focuses on data from studies utilizing the carbon tetrachloride (CCl4)-induced acute liver injury model in rats, a widely accepted experimental paradigm for evaluating hepatoprotective agents.[7] The primary endpoints for comparison are the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of hepatocellular damage.
Data Presentation: Efficacy in CCl4-Induced Acute Liver Injury in Rats
| Compound | Dosage | Administration Route | % Reduction in ALT | % Reduction in AST | Reference |
| This compound | Data not available in a directly comparable CCl4 model | - | - | - | - |
| Silymarin | 100 mg/kg | Oral | ~45% | ~40% | [8][9][10] |
| N-acetylcysteine (NAC) | 150 mg/kg | Intraperitoneal | ~50% | ~45% | [11][12] |
| Ursodeoxycholic acid (UDCA) | 50 mg/kg | Oral | ~30% | ~25% | [13][14] |
Note: The percentage reductions are estimations derived from the graphical and tabular data presented in the cited studies. The experimental conditions, including the exact timing of administration and CCl4 dosage, may vary slightly between studies, warranting cautious interpretation of these comparative figures.
Mechanisms of Action: A Deeper Dive
The hepatoprotective effects of these compounds are multifaceted, involving distinct yet sometimes overlapping signaling pathways.
This compound: The primary mechanism of this compound is its role as a precursor to glucuronic acid, which is essential for glucuronidation. This is a major phase II detoxification pathway in the liver where toxins and drugs are conjugated with glucuronic acid to form water-soluble compounds that can be readily excreted.[1] By enhancing this pathway, this compound helps to reduce the toxic burden on the liver.
Silymarin: Silymarin exerts its effects through multiple pathways. It is a potent antioxidant that scavenges free radicals and inhibits lipid peroxidation.[2][3] Furthermore, it modulates inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[3][15][16][17]
N-acetylcysteine (NAC): The principal hepatoprotective mechanism of NAC is its role as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[4] By replenishing GSH stores, NAC enhances the liver's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful metabolites. NAC has also been shown to activate the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.[18]
Ursodeoxycholic acid (UDCA): UDCA primarily protects the liver from cholestatic injury. It replaces more toxic, hydrophobic bile acids in the bile acid pool, thereby reducing their cytotoxic effects on hepatocytes.[5][6] UDCA also stimulates the expression and insertion of bile salt export pumps into the canalicular membrane of hepatocytes, enhancing the secretion of bile acids.[19][20]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
The following is a generalized experimental workflow for inducing acute liver injury in rats with CCl4, based on protocols described in the literature.[7][21]
Conclusion
Based on the available preclinical data, N-acetylcysteine and Silymarin demonstrate robust hepatoprotective effects in the CCl4-induced acute liver injury model, showing a significant reduction in liver enzyme levels. Ursodeoxycholic acid also shows protective effects, although to a seemingly lesser extent in this specific model. While this compound's primary role in enhancing detoxification is well-established, a direct quantitative comparison of its efficacy against these other compounds in a standardized model of hepatocellular injury is lacking in the current literature.
Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these hepatoprotective agents. Researchers and drug development professionals are encouraged to consider the specific mechanisms of action of each compound in the context of the particular type of liver injury being investigated.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Silymarin as an Antioxidant Therapy in Chronic Liver Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects of Silymarin Co-Administered with CCl4 on Hepatotoxicity and Its Impact on Liver enzymes and Lipid Profile | Journal of Education for Pure Science [jceps.utq.edu.iq]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Free Radical-Scavenging, Anti-Inflammatory/Anti-Fibrotic and Hepatoprotective Actions of Taurine and Silymarin against CCl4 Induced Rat Liver Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. hucmsj.hilla-unc.edu.iq [hucmsj.hilla-unc.edu.iq]
- 14. "Analyzing the Possible Hepatic Protection of Ursodeoxycholic Acid in R" by Ayala Ya seen Ali Bey, Maj id Radium Barabbas et al. [hucmsj.hilla-unc.edu.iq]
- 15. Selective inhibition of NF-kappaB activation by the flavonoid hepatoprotector silymarin in HepG2. Evidence for different activating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silybin Alleviates Hepatic Steatosis and Fibrosis in NASH Mice by Inhibiting Oxidative Stress and Involvement with the Nf-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatocellular bile acid transport and ursodeoxycholic acid hypercholeresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In Vivo Comparative Analysis of Glucuronolactone and Taurine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the effects of glucuronolactone and taurine (B1682933) on cognitive function, supported by experimental data. The information is intended to inform research and development in the fields of neuroscience and pharmacology.
Overview
This compound and taurine are two organic compounds frequently included in dietary supplements and energy drinks, with claims of enhancing cognitive performance. While both substances are implicated in brain function, they operate through distinct proposed mechanisms. This guide synthesizes findings from in vivo animal studies to compare their effects on cognitive parameters and elucidate their underlying signaling pathways.
Comparative Efficacy on Cognitive Performance
An in vivo study on young Sprague Dawley rats provides a direct comparison of the neurobehavioral effects of this compound and taurine. The study evaluated cognitive function using the Morris water maze test, a standard method for assessing spatial learning and memory.
Table 1: Effect of this compound and Taurine on Escape Latency in the Morris Water Maze
| Treatment Group | Dosage (p.o.) | Day 7 (seconds) | Day 14 (seconds) | Day 21 (seconds) |
| Control (Vehicle) | - | 45.3 ± 2.1 | 38.6 ± 1.9 | 32.1 ± 1.5 |
| This compound | 5 mg/kg | 48.1 ± 2.3 | 42.5 ± 2.0 | 37.8 ± 1.8 |
| Taurine | 8 mg/kg | 55.2 ± 2.5 | 63.4 ± 2.8 | 71.5 ± 3.1 |
| Combination | 5 mg/kg G + 8 mg/kg T | 58.9 ± 2.7 | 68.1 ± 3.0 | 78.2 ± 3.4 |
| Caffeine (Reference) | 25 mg/kg | 43.1 ± 2.0 | 36.2 ± 1.7 | 29.8 ± 1.4 |
***p<0.001 compared to control. Data extracted from a study by Dodoala et al. (2020).[1]
The results indicate that at the tested dosages, taurine significantly increased the escape latency, suggesting a potential impairment in spatial learning.[2] this compound did not produce a statistically significant effect on this cognitive parameter when administered alone. Notably, the combination of taurine and this compound resulted in the longest escape latencies.[2]
Impact on Neurotransmitter Levels
The same comparative study also investigated the effects of this compound and taurine on key neurotransmitters in the rat brain.
Table 2: Effect of this compound and Taurine on Neurotransmitter Levels
| Treatment Group | Dosage (p.o.) | Noradrenaline (pg/mg tissue) | Serotonin (pg/mg tissue) | Dopamine (pg/mg tissue) |
| Control (Vehicle) | - | 250.4 ± 12.1 | 180.2 ± 8.7 | 310.5 ± 14.9 |
| This compound | 5 mg/kg | 242.1 ± 11.6 | 175.4 ± 8.4 | 301.2 ± 14.3 |
| Taurine | 8 mg/kg | 180.3 ± 8.6 | 130.1 ± 6.2 | 225.4 ± 10.8 |
| Combination | 5 mg/kg G + 8 mg/kg T | 165.2 ± 7.9 | 118.9 ± 5.7 | 205.1 ± 9.8 |
| Caffeine (Reference) | 25 mg/kg | 258.9 ± 12.4 | 185.6 ± 8.9 | 318.7 ± 15.2 |
***p<0.001 compared to control. Data extracted from a study by Dodoala et al. (2020).[1]
Taurine administration led to a significant decrease in the levels of noradrenaline, serotonin, and dopamine.[2] this compound alone did not cause significant changes in these neurotransmitter levels. The combination of both substances resulted in the most pronounced reductions.[2]
Experimental Protocols
Animal Model and Administration
The cited in vivo study utilized young Sprague Dawley rats.[1] The test substances were administered orally (p.o.) daily for 21 days at the dosages specified in the tables.[1]
Morris Water Maze Test
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The apparatus consists of a circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.
-
Acquisition Phase: Rats are placed in the pool from different starting positions and the time taken to find the hidden platform (escape latency) is recorded. This is typically repeated over several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Neurotransmitter Estimation
Brain tissue is collected and homogenized. High-performance liquid chromatography (HPLC) is a common and sensitive method used to separate and quantify neurotransmitter levels.[3] This technique allows for the precise measurement of various neurotransmitters and their metabolites from a single tissue sample.
Signaling Pathways and Mechanisms of Action
This compound
The precise signaling pathways for this compound's cognitive effects are not well-elucidated. It is a natural metabolite of glucose and is involved in the detoxification process of glucuronidation.[4] Its proposed cognitive effects may be indirect, by aiding in the removal of metabolic waste and toxins from the brain, or by influencing glucose utilization.[4]
Caption: Proposed mechanisms of this compound on cognitive function.
Taurine
Taurine is known to have multiple functions in the central nervous system. It acts as a neuroprotective agent and can modulate neurotransmission. Studies suggest that taurine can improve cognitive function through various mechanisms, including the activation of the Akt/CREB/PGC1α pathway, which is involved in mitochondrial biogenesis and synaptic function.[5][6] It also plays a role in neurogenesis and can mitigate neuroinflammation.[5][6]
Caption: Taurine's signaling pathway in cognitive enhancement.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing the effects of this compound and taurine on cognitive function.
Caption: Experimental workflow for in vivo cognitive assessment.
Conclusion
Based on the available in vivo data, taurine, at the tested dose, appears to impair spatial learning in rats and significantly alters key neurotransmitter levels.[2] this compound, on its own, did not demonstrate a significant impact on the cognitive parameters measured in this specific comparative study.[2] The combination of both substances showed the most pronounced negative effects. It is crucial to note that these findings are from a study investigating neurotoxic effects at high doses, and the cognitive-enhancing properties at different dosages may vary. Further research is warranted to explore the potential cognitive benefits of this compound and to understand the dose-dependent effects of taurine on cognitive function. The distinct mechanisms of action of these two compounds suggest they may have different applications in modulating cognitive processes, a subject that requires more in-depth investigation.
References
- 1. Evaluation of the Neurobehavioural Toxic Effects of Taurine, this compound, and Gluconolactone Used in Energy Drinks in Young Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Neurobehavioural Toxic Effects of Taurine, this compound, and Gluconolactone Used in Energy Drinks in Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A taurine and caffeine-containing drink stimulates cognitive performance and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of taurine in cognitive function of physiology, pathologies and toxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different derivatization agents for Glucuronolactone analysis
An objective comparison of derivatization agents is crucial for developing robust and sensitive analytical methods for D-glucuronolactone, a key compound in drug metabolism and a component of various formulations. This guide provides a comparative study of three distinct derivatization agents for the analysis of glucuronolactone, offering insights into their performance based on available experimental data. The agents covered are 1-phenyl-3-methyl-5-pyrazolone (PMP) for High-Performance Liquid Chromatography (HPLC), silylation agents (BSTFA/MSTFA) for Gas Chromatography-Mass Spectrometry (GC-MS), and pentafluorobenzyl bromide (PFB-Br) for GC-MS.
Performance Comparison of Derivatization Agents
The selection of a derivatization agent significantly impacts the sensitivity, selectivity, and overall performance of an analytical method. The following table summarizes the key performance characteristics of PMP, silylation agents, and PFB-Br for the analysis of this compound and related compounds.
| Derivatization Agent | Analytical Technique | Typical Reaction Time | Typical Reaction Temperature | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (RSD) |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | HPLC | 20 - 40 min[1][2] | 70°C[1] | 6 ng/mL[3] | 20 ng/mL[3] | < 4.0%[1][2] |
| Silylation Agents (BSTFA/MSTFA) | GC-MS | 5 min - 2.5 hours[4] | Room Temp - 95°C[4] | Not specified for this compound | Not specified for this compound | Not specified for this compound |
| Pentafluorobenzyl Bromide (PFB-Br) | GC-MS | 60 min[5] | 50°C[5] | 0.0066 - 0.0147 µg/L (for phenols)[6] | Not specified for this compound | > 90% recovery (for phenols)[6] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of derivatization procedures. The following sections provide protocols for each of the compared derivatization agents.
1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization for HPLC Analysis
This method is suitable for the analysis of this compound in drug formulations and beverages. The lactone form of this compound is hydrolyzed to glucuronic acid, which is then derivatized with PMP.[1][2]
Protocol:
-
Dissolve the sample containing this compound in a 0.3M NaOH solution.
-
Add a 0.5M solution of PMP in methanol.
-
Incubate the mixture at 70°C for 20 minutes.[1]
-
Neutralize the solution with 0.3M hydrochloric acid.
-
Add water and chloroform (B151607) for extraction. Vigorously mix the solution.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully remove the chloroform layer. This extraction step is repeated twice more.
-
Inject a portion of the aqueous layer into the HPLC system for analysis.[1]
Silylation using BSTFA or MSTFA for GC-MS Analysis
Silylation is a common derivatization technique for making polar compounds like this compound volatile and suitable for GC-MS analysis.[7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[8][9]
General Protocol:
-
Ensure the sample is completely dry, as moisture deactivates silylation reagents.[4]
-
To the anhydrous sample, add the silylation reagent (e.g., BSTFA with 1% TMCS, or MSTFA) and a suitable aprotic solvent (e.g., pyridine, acetonitrile).[4]
-
Seal the reaction vial tightly.
-
Heat the mixture. Reaction conditions can vary, for example, heating at 95°C for 2.5 hours.[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Inject an aliquot of the reaction mixture directly into the GC-MS system.[4]
Pentafluorobenzyl Bromide (PFB-Br) Derivatization for GC-MS Analysis
PFB-Br is a versatile derivatization agent that reacts with nucleophiles to form stable derivatives that are highly sensitive to electron capture detection in GC-MS.[10] This makes it suitable for the analysis of acidic compounds like glucuronic acid (the hydrolyzed form of this compound).
General Protocol:
-
The sample containing the analyte is dissolved in an appropriate solvent.
-
PFB-Br is added as the derivatization reagent. The reaction is often carried out in an aqueous-organic solvent mixture.
-
The reaction mixture is heated to facilitate the derivatization. For example, heating at 50°C for 60 minutes.[5]
-
After the reaction, the derivatives are extracted into an organic solvent (e.g., hexane).
-
The organic extract is then concentrated and analyzed by GC-MS.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the derivatization and analysis of this compound.
Caption: General workflow for this compound analysis via derivatization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of this compound and glucuronic acid in drug formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Evidence for Glucuronolactone's Inhibition of Key Digestive Enzymes α-Amylase and α-Glucosidase
A comprehensive review of scientific literature reveals no direct evidence to support the claim that glucuronolactone inhibits the carbohydrate-digesting enzymes α-amylase and α-glucosidase. For researchers, scientists, and drug development professionals exploring alternatives to established enzyme inhibitors for the management of postprandial hyperglycemia, this absence of data is critical. While this compound is a naturally occurring substance involved in detoxification pathways within the body, its role as an inhibitor of these key digestive enzymes has not been substantiated by experimental data.
In contrast, the microbial-derived complex oligosaccharide, acarbose (B1664774), is a well-documented and clinically utilized inhibitor of both α-amylase and α-glucosidase.[1][2][3] It serves as a benchmark for the evaluation of new potential inhibitors. This guide provides a comparative overview of acarbose's inhibitory action and details the standard experimental protocols that can be employed to validate the potential inhibitory effects of compounds like this compound.
Comparative Inhibitory Activity of Acarbose
Acarbose acts as a competitive inhibitor of α-amylase and α-glucosidase in the small intestine, delaying the breakdown of complex carbohydrates into absorbable monosaccharides and thereby reducing the rise in blood glucose after meals.[1][4] The inhibitory potency of acarbose is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for acarbose can vary depending on the specific experimental conditions, such as the source of the enzyme and the substrate used.
| Enzyme | Inhibitor | Reported IC50 Values |
| α-Amylase | Acarbose | 18.63 ± 1.21 μg/ml[5], 6.57 μg/mL[6] |
| α-Glucosidase | Acarbose | 151.1 μg/mL, 197.27 ± 3.07 µg/mL[7] |
Mechanism of Action: Acarbose
Acarbose's mechanism of action involves competitively and reversibly binding to the active sites of α-amylase in the intestinal lumen and α-glucosidase on the brush border of intestinal cells.[1][2] This binding prevents the natural substrate (complex carbohydrates and disaccharides) from accessing the enzymes, thus slowing down the hydrolysis of carbohydrates into glucose.
Experimental Protocols for Validation
For researchers intending to investigate the potential inhibitory effects of this compound or other novel compounds, the following established in vitro assays for α-amylase and α-glucosidase are recommended.
In Vitro α-Amylase Inhibition Assay (DNSA Method)
This colorimetric assay quantifies the reducing sugars produced from the enzymatic digestion of starch.[5][6][8] The 3,5-dinitrosalicylic acid (DNSA) reagent reacts with reducing sugars to form a colored product, which can be measured spectrophotometrically.
Materials:
-
Porcine pancreatic α-amylase solution (e.g., 2 units/mL in phosphate (B84403) buffer)
-
Starch solution (e.g., 1% w/v in phosphate buffer)
-
Phosphate buffer (e.g., 0.02 M, pH 6.9 with 0.006 M NaCl)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compound solution (e.g., this compound at various concentrations)
-
Positive control (e.g., Acarbose solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 200 µL of the test compound solution (or positive control/buffer for blank) at various concentrations into respective wells of the 96-well plate.
-
Add 200 µL of the α-amylase solution to each well.
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of the starch solution to each well.
-
Incubate the plate again at 30°C for 3 minutes.
-
Stop the reaction by adding 200 µL of the DNSA reagent to each well.
-
Cover the plate and place it in a boiling water bath (95-100°C) for 10 minutes to allow for color development.
-
Cool the plate to room temperature and dilute the mixture with 5 mL of distilled water.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_control_blank) - (Abs_sample - Abs_sample_blank)] / (Abs_control - Abs_control_blank) x 100
In Vitro α-Glucosidase Inhibition Assay (pNPG Method)
This assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases the yellow-colored product p-nitrophenol.[9][10][11] The rate of p-nitrophenol formation is monitored spectrophotometrically.
Materials:
-
α-Glucosidase solution (from Saccharomyces cerevisiae, e.g., 1 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM in phosphate buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
Test compound solution (e.g., this compound at various concentrations)
-
Positive control (e.g., Acarbose solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of the test compound solution (or positive control/buffer) at various concentrations into the wells of a 96-well plate.
-
Add 10 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample)] / Abs_control x 100
References
- 1. droracle.ai [droracle.ai]
- 2. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Influence of gallic acid on α-amylase and α-glucosidase inhibitory properties of acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vivo Antidiabetic, In Vitro α-Amylase Inhibitory, and In Vitro Antioxidant Activity of Leaves Crude Extract and Solvent Fractions of Bersama abyssinica Fresen (Melianthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
Comparative Transcriptomic Analysis of Liver Tissue Following Administration of Glucuronidation Pathway Inducers
A guide for researchers, scientists, and drug development professionals.
Introduction
Glucuronidation, a major Phase II detoxification pathway in the liver, plays a crucial role in the metabolism and elimination of a wide array of endogenous and exogenous compounds, including drugs, toxins, and bilirubin. This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. Substances that can induce the expression of UGTs and other drug-metabolizing enzymes are of significant interest in pharmacology and toxicology. While Glucuronolactone is known to be a precursor in the glucuronidation pathway, its direct effects on the liver transcriptome have not been extensively studied and published. This guide, therefore, focuses on the transcriptomic alterations in liver tissue induced by two well-documented inducers of this pathway: Phenobarbital (B1680315) and Rifampicin. Understanding their impact on gene expression provides a valuable framework for predicting the potential effects of other glucuronidation enhancers.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differentially expressed genes in liver tissue or hepatocytes following treatment with Phenobarbital and Rifampicin, as reported in publicly available transcriptomic studies.
Table 1: Differentially Expressed Genes in Primary Human Hepatocytes Treated with Rifampicin [1][2]
| Gene | Fold Change | Function |
| Upregulated Genes | ||
| UGT1A4 | 7.9 | UDP-glucuronosyltransferase |
| UGT1A1 | 4.8 | UDP-glucuronosyltransferase |
| UGT1A5 | ~2.0 | UDP-glucuronosyltransferase |
| CYP2B6 | 8 to 20 | Cytochrome P450 enzyme |
| CYP2C8 | 4 to 5.5 | Cytochrome P450 enzyme |
| CYP2C9 | 2.5 to 7 | Cytochrome P450 enzyme |
| ABCB1 (MDR1) | Moderate Increase | ATP-binding cassette transporter |
| ABCC2 | 1.9 | ATP-binding cassette transporter |
| ABCC3 | 1.2 | ATP-binding cassette transporter |
| Downregulated Genes | ||
| NAT2 | 1.3 | N-acetyltransferase |
| ADH1B | 3 to 4 | Alcohol dehydrogenase |
| GPX1 | 3 to 4 | Glutathione (B108866) peroxidase |
Table 2: Differentially Expressed Genes in Mouse Liver Treated with Phenobarbital [3][4]
| Gene | Fold Change (AIP Mice) | Fold Change (WT Mice) | Function |
| Upregulated Genes | |||
| Alas1 | 15.9 | 4.5 | 5'-aminolevulinate synthase 1 |
| Cyp2c40 | >1.9 | Not significant | Cytochrome P450 enzyme |
| Cyp2c68 | >1.9 | Not significant | Cytochrome P450 enzyme |
| Cyp2c69 | >1.9 | Not significant | Cytochrome P450 enzyme |
| Mgst3 | >1.9 | Not significant | Microsomal glutathione S-transferase 3 |
| Alad | ~1.7 | Unchanged | Aminolevulinate dehydratase |
| Downregulated Genes | |||
| Various genes involved in circadian rhythm, mitochondrial biogenesis, and electron transport were uniquely downregulated in AIP mice. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Rifampicin Treatment of Primary Human Hepatocytes[1][2]
-
Cell Culture: Primary human hepatocytes from multiple donors were cultured on collagen-coated plates.
-
Treatment: Hepatocytes were treated with 10 µM Rifampin or a vehicle control (0.01% methanol) for 24 hours.
-
RNA Isolation: Total RNA, including miRNA, was isolated from the hepatocytes using a miRNeasy kit.
-
RNA Sequencing: Global mRNA expression was measured by RNA-sequencing conducted on the SOLiD4 system. For some experiments, the Drug Metabolism RT² Profiler™ PCR Arrays were used for simultaneous evaluation of 84 drug-metabolizing enzyme genes.
-
Data Analysis: RNA sequencing reads were quality filtered. Treatment and control groups were compared using log2 transformed fold-change values. Genes were considered differentially expressed with a False Discovery Rate (FDR) < 0.05.
Phenobarbital Treatment of Mice[3]
-
Animal Model: Acute Intermittent Porphyria (AIP) and wild-type (WT) mice were used.
-
Treatment: Mice were administered Phenobarbital at a dose of approximately 120 mg/kg for 3 days.
-
Tissue Collection: Liver tissues were collected for transcriptomic analysis.
-
RNA Sequencing: RNA was extracted from liver tissues, and RNA-seq was performed to profile the hepatic transcriptome.
-
Data Analysis: Differentially expressed genes between Phenobarbital-treated and control groups were identified for both AIP and WT mice at a False Discovery Rate < 0.05.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and workflows relevant to the transcriptomic effects of glucuronidation inducers.
Caption: Experimental workflow for transcriptomic analysis of liver tissue after inducer administration.
Caption: Simplified PXR signaling pathway activated by Rifampicin in hepatocytes.
Conclusion
The administration of glucuronidation pathway inducers like Phenobarbital and Rifampicin leads to significant and distinct alterations in the liver transcriptome. While both compounds are known to upregulate drug-metabolizing enzymes, the specific sets of affected genes and the magnitude of their expression changes differ. Rifampicin strongly induces key UGT isoforms and cytochrome P450 enzymes, primarily through the activation of the Pregnane X Receptor (PXR).[1][2] Phenobarbital demonstrates a broader impact on gene expression, affecting not only drug metabolism pathways but also those related to circadian rhythm and mitochondrial function.[3]
For researchers and drug development professionals, these findings underscore the importance of comprehensive transcriptomic profiling to understand the full spectrum of a compound's effects on liver function. Although direct data on this compound is lacking, the information presented here for established inducers provides a valuable comparative baseline for future studies on novel compounds intended to modulate hepatic detoxification pathways. Further research employing RNA sequencing to specifically investigate the effects of this compound on the liver transcriptome is warranted to fill the current knowledge gap.
References
- 1. Rifampin Regulation of Drug Transporters Gene Expression and the Association of MicroRNAs in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampin modulation of xeno‐ and endobiotic conjugating enzyme mRNA expression and associated microRNAs in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the hepatic transcriptome following phenobarbital induction in mice with AIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenobarbital Elicits Unique, Early Changes in the Expression of Hepatic Genes that Affect Critical Pathways in Tumor-Prone B6C3F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Glucuronolactone
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate and essential safety and logistical information for the handling of Glucuronolactone, including detailed personal protective equipment (PPE) protocols, operational plans for safe use, and compliant disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is generally considered to have low toxicity, but it is crucial to handle it with appropriate care to minimize any potential risks. It may cause irritation to the skin, eyes, and respiratory tract.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is essential.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area.[1][2][3][4][5] For procedures that may generate dust, a local exhaust ventilation system or a chemical fume hood is recommended to keep airborne levels to a minimum.[1][3][5]
Recommended Personal Protective Equipment:
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. However, the following recommendations provide a baseline for handling this compound in a laboratory setting.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are required.[3][6][7] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles. | To protect the eyes from dust particles and potential splashes.[8] |
| Hand Protection | Nitrile gloves are a suitable choice for handling this compound.[4][9] Ensure gloves are compatible with any solvents being used. Always wash hands thoroughly after handling the substance and before leaving the laboratory.[1][3][4][10] | To prevent skin contact and potential irritation.[1][8] Nitrile offers good resistance to a range of chemicals.[9] |
| Skin and Body Protection | A standard laboratory coat should be worn at all times.[8] For procedures with a higher risk of contamination, consider additional protective clothing such as an apron or coveralls.[2][5] Ensure that footwear is closed-toed. | To protect skin and personal clothing from contamination.[8] |
| Respiratory Protection | Under normal handling conditions with adequate ventilation, respiratory protection is often not required.[10] However, if dust is generated and engineering controls are not sufficient to maintain low airborne concentrations, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1][3][5][11] | To prevent inhalation of airborne dust particles, which can cause respiratory irritation.[1] |
Operational and Disposal Plans
Handling and Storage:
Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the area and evacuate if necessary.[12][13]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading.
-
Clean-up (for minor spills):
-
Wear appropriate PPE (gloves, goggles, lab coat, and respirator if dust is present).[5][13]
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][3][5] Place the collected material into a suitable, labeled, and sealed container for disposal.[1][3][5][10]
-
Clean the spill area with a damp cloth or paper towels and dispose of them as hazardous waste.[5]
-
-
For major spills: Evacuate the area and contact your institution's emergency response team.[12][14]
Disposal Plan:
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect this compound waste in a clearly labeled, sealed, and compatible container.[2][10] Do not mix with incompatible wastes.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for pick-up and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[10][15] Do not dispose of this compound down the drain or in the regular trash.[10][15]
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][10] Seek medical attention if irritation persists.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][5][10] Seek medical attention if irritation develops.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][10] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][5][10] Seek medical attention. |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust) [cdc.gov]
- 4. nelsonjameson.com [nelsonjameson.com]
- 5. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 6. Levitt-Safety | The good, better and best respirators for crystalline silica dust [levitt-safety.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. northwestern.edu [northwestern.edu]
- 9. unisafegloves.com [unisafegloves.com]
- 10. vumc.org [vumc.org]
- 11. cdc.gov [cdc.gov]
- 12. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 14. cmu.edu [cmu.edu]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
